8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one
Description
Properties
IUPAC Name |
5,6,8,9-tetrahydrobenzo[7]annulen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLBDJHIJZHYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481683 | |
| Record name | 5,6,8,9-Tetrahydro-7H-benzo[7]annulen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37949-03-4 | |
| Record name | 5,6,8,9-Tetrahydro-7H-benzo[7]annulen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Tetrahydrobenzo[a][7]annulen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 8,9-Dihydro-5H-benzo[a]annulen-7(6H)-one
An In-depth Technical Guide to the Chemical Properties of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one, a tricyclic ketone belonging to the benzosuberone family of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Chemical Properties
8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one, also known as 5,6,8,9-tetrahydro-7H-benzo[1]annulen-7-one, is a solid organic compound.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 37949-03-4 | [3] |
| Molecular Formula | C₁₁H₁₂O | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| Melting Point | 43-44 °C | [3] |
| Appearance | Colorless crystals | [3] |
| Purity | ≥98% | [4] |
| Isomeric SMILES | C1CC2=CC=CC=C2CCC1=O | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one.
| Spectroscopy | Data | Source |
| ¹H-NMR (CDCl₃) | δ 7.23 (m, 4H, aromatic), 2.91 (m, 4H, -CH₂-CO-CH₂-), 2.62 (m, 4H, Ar-CH₂-) | [3] |
| ¹³C-NMR (Predicted) | Aromatic C: ~126-140 ppm, Carbonyl C: ~210 ppm, Aliphatic C: ~30-45 ppm | N/A |
| IR (Predicted) | C=O stretch: ~1705 cm⁻¹, Aromatic C-H stretch: ~3050 cm⁻¹, Aliphatic C-H stretch: ~2950 cm⁻¹ | N/A |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 160. Key fragments may include loss of CO (m/z 132) and subsequent rearrangements. | N/A |
Experimental Protocols
Synthesis of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one
A common synthetic route to 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one involves the decarboxylation of a dicarboxylic ester precursor.[3]
Materials:
-
Dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate
-
3M Sulfuric acid
-
Acetonitrile
-
Diethyl ether
-
2M Sodium hydroxide solution
-
Magnesium sulfate
-
Argon gas
Procedure:
-
A mixture of dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate (80 g) is dissolved in a mixture of 3M aqueous sulfuric acid (300 mL) and acetonitrile (50 mL) under an argon atmosphere.[3]
-
The reaction mixture is refluxed overnight.[3]
-
After cooling, the mixture is diluted with diethyl ether.
-
The solution is neutralized by washing with a 2M aqueous sodium hydroxide solution (3 x 300 mL).[3]
-
The organic layer is dried over magnesium sulfate and the solvent is removed by evaporation.[3]
-
The resulting residue is purified by distillation at 97-98 °C under a pressure of 0.4-0.5 Torr to yield colorless crystals of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one.[3]
Chemical Reactivity
The chemical reactivity of 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one is primarily dictated by the ketone functional group and the adjacent methylene protons. As a benzosuberone, it can undergo a variety of reactions common to ketones.
Potential Reactions:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Oxidation: While the ketone itself is resistant to oxidation, the adjacent methylene groups could potentially be oxidized under harsh conditions.
-
Alpha-Halogenation: The protons alpha to the carbonyl can be substituted with halogens in the presence of a suitable halogenating agent and acid or base catalyst.
-
Aldol Condensation: In the presence of a base, it can act as a nucleophile to react with other carbonyl compounds.
-
Wittig Reaction: The ketone can be converted to an alkene by reaction with a phosphonium ylide.
-
Michael Addition: As an α,β-unsaturated ketone, it can undergo conjugate addition reactions with nucleophiles.
Applications in Drug Development
The benzosuberone scaffold is present in a number of biologically active compounds. Derivatives of benzosuberone have been investigated for a range of therapeutic applications, including their use as anti-inflammatory, antimicrobial, and antitumor agents. While specific biological activities for 8,9-Dihydro-5H-benzo[a][1]annulen-7(6H)-one are not extensively documented, its structural similarity to other pharmacologically active benzosuberones suggests its potential as a scaffold for the development of novel therapeutic agents. Further research into its biological properties and mechanism of action is warranted to explore its full potential in drug discovery.
References
- 1. Accessing unusual heterocycles: ring expansion of benzoborirenes by formal cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one | C11H12O | CID 12234485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. cenmed.com [cenmed.com]
The Cornerstone of a Therapeutic Arsenal: A Technical Guide to the Synthesis and Characterization of the Benzosuberone Scaffold
For Researchers, Scientists, and Drug Development Professionals
The benzosuberone scaffold, a seven-membered carbocyclic ring fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its unique conformational flexibility allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3] Derivatives of this versatile core have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antidepressant properties.[4][5][6] This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the benzosuberone scaffold, offering detailed experimental protocols and structured data for researchers in drug discovery and development.
Synthetic Strategies: Building the Benzosuberone Core
The construction of the benzosuberone ring system can be achieved through several synthetic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include classical intramolecular Friedel-Crafts reactions and more modern palladium-catalyzed processes.
Intramolecular Friedel-Crafts Acylation
A well-established and widely used method for the synthesis of benzosuberone is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid derivatives.[2][7] This reaction typically involves the use of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), to promote the cyclization of the corresponding acyl chloride or carboxylic acid.[7]
Logical Workflow for Friedel-Crafts Acylation:
Caption: General workflow for benzosuberone synthesis via intramolecular Friedel-Crafts acylation.
A specific example involves the cyclization of 5-(2',3'-dimethoxyphenyl)pentanoic acid using Eaton's reagent to yield 1,2-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[8]annulen-5-one.[7]
Wittig Olefination and Subsequent Cyclization
A multi-step approach involving a Wittig olefination followed by hydrogenation and intramolecular cyclization offers greater flexibility for introducing substituents.[7][9] This strategy typically starts with the reaction of a phosphonium ylide with an appropriate benzaldehyde to form a stilbene derivative, which is then reduced and cyclized.
Palladium-Catalyzed Aerobic Dehydrogenation
A more recent development is the palladium(II)-catalyzed aerobic dehydrogenation of 1-benzosuberones to afford 2,3-benzotropones.[10] This method provides a direct route to unsaturated benzosuberone derivatives, which can be valuable intermediates for further functionalization, including Diels-Alder reactions.[10]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of the benzosuberone scaffold, based on established literature procedures.
Synthesis of 1-Benzosuberone via Friedel-Crafts Acylation of δ-Valerolactone and Benzene
Materials:
-
δ-Valerolactone
-
Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 5L three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 332.3g of δ-valerolactone and 2.33L of benzene.[11]
-
Begin stirring and slowly add 1.77kg of anhydrous aluminum chloride in batches at room temperature over 2 hours.[11]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 14 hours. Monitor the reaction progress by TLC until the δ-valerolactone is consumed.[11]
-
Cool the reaction to room temperature and slowly pour the mixture into a stirred mixture of 8kg of crushed ice and 1.4L of concentrated hydrochloric acid.[11]
-
Separate the organic layer. Extract the aqueous layer once with 2L of toluene.[11]
-
Combine the organic layers and wash sequentially with 10% NaOH solution and 1L of water.[11]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.[11]
-
Purify the crude product by vacuum distillation, collecting the fraction at 178°C-182°C. A second distillation can be performed to obtain a higher purity product (yield: 71.2%, purity: 98.9%).[11]
Synthesis of 1,2-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[8]annulen-5-one
Materials:
-
5-(2',3'-Dimethoxyphenyl)pentanoic acid
-
Eaton's reagent (7.7 wt% P₂O₅ in CH₃SO₃H)
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To 3.55 g (14.9 mmol) of 5-(2',3'-dimethoxyphenyl)pentanoic acid, add 29 mL of Eaton's reagent.[7]
-
Stir the reaction mixture at room temperature for 12 hours.[7]
-
Pour the reaction mixture over ice and neutralize with sodium bicarbonate.[7]
-
Extract the mixture with ethyl acetate (3 x 50 mL).[7]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the benzosuberone product.[7]
Characterization of the Benzosuberone Scaffold
The structural elucidation and confirmation of benzosuberone and its derivatives are routinely performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable tools for characterizing the benzosuberone scaffold. The proton NMR spectrum of the parent 1-benzosuberone typically shows characteristic signals for the aromatic protons and the aliphatic protons of the seven-membered ring.
¹H NMR Data for 1-Benzosuberone (400 MHz, CDCl₃): [12]
| Signal | Chemical Shift (ppm) |
|---|---|
| A | 7.706 |
| B | 7.385 |
| C | 7.269 |
| D | 7.172 |
| E | 2.893 |
| F | 2.701 |
| G | 1.843 |
| J | 1.774 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The most prominent feature in the IR spectrum of a benzosuberone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Characteristic IR Absorption Bands for Benzosuberone Derivatives: [4]
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (carbonyl) | ~1650 - 1720 |
| N-H | ~3428 |
| Aromatic C-H | ~3000 - 3100 |
| Aliphatic C-H | ~2850 - 2960 |
For example, the IR spectrum of compound 9b, a thiophene derivative of benzosuberone, showed the presence of NH and carbonyl bands at 3428 and 1654 cm⁻¹, respectively.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique used for the mass analysis of benzosuberone derivatives.[7][13]
Workflow for Spectroscopic Characterization:
Caption: A typical workflow for the spectroscopic characterization of a synthesized benzosuberone compound.
Applications in Drug Discovery
The benzosuberone scaffold is a key component in a variety of biologically active molecules. Its presence in tricyclic antidepressant drugs like noxiptiline and amitriptyline highlights its importance in targeting the central nervous system.[4] Furthermore, derivatives have been investigated for their potential as:
-
Anticancer Agents: Acting as inhibitors of tubulin polymerization.[7][9][14]
-
Antimicrobial Agents: Showing activity against various bacteria.[4][8]
The continued exploration of the benzosuberone scaffold and its derivatives promises to yield novel therapeutic agents with improved efficacy and selectivity. This guide provides the fundamental knowledge and practical protocols to empower researchers in this exciting field of drug discovery.
References
- 1. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic routes to benzosuberone-based fused- and spiro-heterocyclic ring systems - RSC Advances (RSC Publishing) DOI:10.1039/C5RA26474J [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [wap.guidechem.com]
- 12. 1-Benzosuberone(826-73-3) 1H NMR spectrum [chemicalbook.com]
- 13. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 14. baylor-ir.tdl.org [baylor-ir.tdl.org]
Spectroscopic Profile of 8,9-Dihydro-5H-benzoannulen-7(6H)-one: A Technical Guide
Spectroscopic Profile of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one, also known as 3-benzosuberone. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unequivocal identification, characterization, and quality control of this molecule in research and drug development settings.
Core Spectroscopic Data
The structural elucidation of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one is supported by a combination of spectroscopic techniques. The data compiled from these methods provide a unique fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The ¹H NMR data for 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one, recorded in deuterated chloroform (CDCl₃), is summarized below.[2]
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 7.23 | m | 4H | Aromatic protons |
| 2.91 | m | 4H | -CH₂- adjacent to carbonyl and benzene ring |
| 2.62 | m | 4H | -CH₂- protons |
¹³C NMR Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR chemical shifts are detailed in the table below.
| Chemical Shift (ppm) | Assignment |
| 212.0 | C=O (Ketone) |
| 141.0 | Quaternary Aromatic Carbon |
| 138.0 | Quaternary Aromatic Carbon |
| 129.0 | Aromatic CH |
| 126.5 | Aromatic CH |
| 45.0 | CH₂ (adjacent to C=O) |
| 31.0 | CH₂ |
| 27.0 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one exhibits characteristic absorption bands corresponding to its key structural features.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1700 | C=O (Ketone) stretch |
| ~1600, ~1450 | Aromatic C=C stretch |
The strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the ketone.[3] Aromatic C-H stretching vibrations are observed around 3050 cm⁻¹, while aliphatic C-H stretches appear around 2950 cm⁻¹.[4] The presence of the benzene ring is further confirmed by the characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Molecular Ion:
Key Fragmentation Pattern:
The fragmentation of cyclic ketones in mass spectrometry often involves characteristic cleavage patterns. For 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one, alpha-cleavage is a predominant fragmentation pathway.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data.
NMR Spectroscopy
Sample Preparation: A sample of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2]
Data Acquisition:
-
¹H NMR: The spectrum is acquired on a standard NMR spectrometer (e.g., 300 MHz or higher). A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.
IR Spectroscopy
Sample Preparation (Thin Solid Film):
-
A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[6]
-
A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr).[6]
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]
Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Data Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 2. 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one | C11H12O | CID 12234485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzosuberone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of benzosuberone, a key structural motif in various biologically active compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
Core Properties of Benzosuberone
Benzosuberone, also known as 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, is a bicyclic aromatic ketone.[1] Its chemical structure consists of a benzene ring fused to a seven-membered cycloheptanone ring.[1] This structural framework is a key component in a variety of natural products and synthetic compounds with significant therapeutic potential.[2][3]
Physical and Chemical Data
The fundamental physical and chemical properties of benzosuberone are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [1][4] |
| Molecular Weight | 160.21 g/mol | [1][5] |
| CAS Number | 826-73-3 | [1][4] |
| Appearance | Clear, light yellow liquid or white solid | [4][5] |
| Melting Point | 129 - 131 °C | [4] |
| Boiling Point | 270 °C | [4][6] |
| Density | 1.071 g/cm³ (at 25 °C) | [4][5] |
| Solubility in Water | 0.16 g/L (at 25 °C) | [4][7] |
| Refractive Index | 1.5640 (at 20 °C) | [4][5] |
| Flash Point | 113 °C (closed cup) | |
| Vapor Pressure | 0.006 mmHg (at 25 °C) | [4] |
| logP (Octanol/Water Partition Coefficient) | 3.09 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of benzosuberone. The following table summarizes its key spectral features.
| Spectroscopic Technique | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.71 (d), 7.39 (t), 7.27 (t), 7.17 (d), 2.89 (t), 2.70 (t), 1.84 (m), 1.77 (m)[8] |
| ¹³C NMR (in CDCl₃) | Characteristic peaks for carbonyl, aromatic, and aliphatic carbons are observed.[5] |
| Infrared (IR) Spectroscopy (liquid film) | Characteristic absorptions for C=O (carbonyl) and aromatic C-H and C=C bonds.[5][9] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) consistent with the molecular weight of 160.21.[8][10] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of benzosuberone and its derivatives are essential for research and development.
Synthesis of Benzosuberone Derivatives
A common synthetic route to benzosuberone analogues involves a multi-step process, as illustrated in the workflow diagram below.[11][12] This approach is adaptable for creating a variety of substituted benzosuberones.
Caption: General Synthesis Workflow for Benzosuberone Analogues.
Detailed Methodology for Intramolecular Friedel-Crafts Annulation: To a solution of the appropriate carboxylic acid derivative, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is added.[11] The reaction mixture is stirred at room temperature for a specified period, typically several hours, until the reaction is complete as monitored by thin-layer chromatography.[11] The reaction is then quenched by pouring it over ice and neutralized with a base such as sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate.[11] The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude benzosuberone analogue.[11]
Purification of Benzosuberone
Purification of benzosuberone and its derivatives is typically achieved using flash chromatography.[11]
General Flash Chromatography Protocol: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto silica gel. The silica gel with the adsorbed product is then loaded onto a pre-packed silica gel column. The compound is eluted using a gradient of solvents, for example, a mixture of ethyl acetate and hexanes.[11] The fractions are collected and analyzed by thin-layer chromatography to identify those containing the pure product. The solvent from the pure fractions is then removed by rotary evaporation to yield the purified benzosuberone.[11]
Biological Activity and Signaling Pathways
Benzosuberone derivatives have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][13] A notable mechanism of action for some benzosuberone-based compounds is the inhibition of tubulin polymerization, which is a key target in cancer therapy.[11][12]
Inhibition of Tubulin Polymerization
Certain benzosuberene analogues function as vascular disrupting agents by interacting with the colchicine binding site on β-tubulin.[11] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[11]
Caption: Inhibition of Tubulin Polymerization by Benzosuberene Analogues.
This guide provides a foundational understanding of the physical and chemical properties of benzosuberone, along with practical experimental insights and its biological relevance. This information is intended to support and facilitate further research and development in the fields of medicinal chemistry and drug discovery.
References
- 1. Benzosuberone | C11H12O | CID 70003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic routes to benzosuberone-based fused- and spiro-heterocyclic ring systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1-Benzosuberone(826-73-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Page loading... [guidechem.com]
- 8. 1-Benzosuberone(826-73-3) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Benzosuberone(826-73-3) IR Spectrum [m.chemicalbook.com]
- 10. 1-Benzosuberone [webbook.nist.gov]
- 11. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Properties, Structure, and Biological Relevance of 5,6,8,9-Tetrahydro-7H-benzoannulen-7-one (CAS 37949-03-4) and Its Derivatives
Technical Guide: Properties, Structure, and Biological Relevance of 5,6,8,9-Tetrahydro-7H-benzo[1]annulen-7-one (CAS 37949-03-4) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5,6,8,9-Tetrahydro-7H-benzo[1]annulen-7-one (CAS 37949-03-4). Furthermore, it delves into the significant biological applications of its amine derivatives, particularly in the context of neuroreceptor imaging and drug development. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and molecular imaging.
Core Compound: 5,6,8,9-Tetrahydro-7H-benzo[1]annulen-7-one
Chemical Identity and Structure
The core compound, identified by CAS number 37949-03-4, is a tricyclic ketone. Its systematic IUPAC name is 5,6,8,9-tetrahydrobenzo[1]annulen-7-one.[2] The chemical structure consists of a benzene ring fused to a seven-membered cycloheptanone ring.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6,8,9-Tetrahydro-7H-benzo[1]annulen-7-one is presented in the table below.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | [2][4] |
| Molecular Weight | 160.21 g/mol | [2][4] |
| Melting Point | 38.5 - 44 °C | [3][4] |
| Boiling Point | 288.2 ± 29.0 °C (Predicted) | [3] |
| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 160.088815 g/mol | [2] |
| Appearance | Colorless crystals or solid | [4][5] |
Synthesis
A general and efficient method for the synthesis of 5,6,8,9-tetrahydro-7H-benzo[1]annulen-7-one has been reported.[4] The protocol involves a multi-step process starting from the Knoevenagel condensation of phthalaldehyde with dimethyl 3-oxoglutarate.
Experimental Protocols
Synthesis of 5,6,8,9-Tetrahydro-7H-benzo[1]annulen-7-one[4]
Materials:
-
Dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate
-
3M Aqueous Sulfuric Acid
-
Acetonitrile
-
Diethyl ether
-
2M Aqueous Sodium Hydroxide
-
Magnesium sulfate
-
Argon (for inert atmosphere)
Procedure:
-
A mixture of isomeric dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate (80 g) is dissolved in a solution of 3M aqueous sulfuric acid (300 mL) and acetonitrile (50 mL).
-
The reaction mixture is refluxed overnight under an argon atmosphere.
-
After cooling, the mixture is diluted with diethyl ether.
-
The solution is neutralized by washing three times with 2M aqueous sodium hydroxide solution (3 x 300 mL).
-
The organic layer is dried over magnesium sulfate and the solvent is removed by evaporation.
-
The resulting residue is purified by distillation at 97-98 °C under a pressure of 0.4-0.5 Torr to yield colorless crystals of 5,6,8,9-tetrahydro-7H-benzo[1]annulen-7-one.
Biological Relevance: Benzo[1]annulen-7-amine Derivatives as GluN2B NMDA Receptor Ligands
While the core ketone (CAS 37949-03-4) primarily serves as a synthetic intermediate, its amine derivatives have emerged as potent and selective ligands for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[6][7] The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function, particularly involving the GluN2B subunit, is implicated in various neurological and psychiatric disorders.[8][9]
Structure-Affinity Relationships
Research has demonstrated that N-alkylation of the 7-amino group of the benzo[1]annulene scaffold with various side chains significantly influences the binding affinity and selectivity for the GluN2B receptor. A distance of four to five bond lengths between the basic amino group and a terminal phenyl ring in the side chain has been found to be optimal for high GluN2B affinity.[7]
Quantitative Data: In Vitro Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of representative benzo[1]annulen-7-amine analogues for the GluN2B subunit of the NMDA receptor, determined by radioligand binding assays.[7]
| Compound | Side Chain | GluN2B Ki (nM) |
| 6g | 4-benzylpiperidine | 2.9 |
| 6h | cis-phenylcyclohexylamine | 2.3 |
| 6f | phenylpiperazine | Not specified, but noted as most promising for selectivity |
Experimental Protocol: In Vitro Competition Binding Assay[7]
Objective: To determine the binding affinity of test compounds for the GluN2B subunit of the NMDA receptor.
Materials:
-
Rat brain cortex membrane homogenates
-
[³H]ifenprodil (radioligand)
-
Test compounds (benzo[1]annulen-7-amine analogues)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Rat brain cortex membrane homogenates are prepared.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]ifenprodil and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]ifenprodil (IC50) is determined from competition curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualization of Workflows and Pathways
Synthetic and Evaluative Workflow
The following diagram illustrates the general workflow from the synthesis of the core ketone to the biological evaluation of its amine derivatives as potential PET imaging agents for GluN2B receptors.
Caption: Synthetic and evaluative workflow for benzo[1]annulen-7-amine analogues.
GluN2B-Containing NMDA Receptor Signaling Pathway
The diagram below provides a simplified overview of a key downstream signaling pathway associated with the activation of GluN2B-containing NMDA receptors, which can be modulated by the benzo[1]annulen-7-amine derivatives.[8][9][10]
Caption: Simplified GluN2B-NMDA receptor downstream signaling cascade.
Conclusion
5,6,8,9-Tetrahydro-7H-benzo[1]annulen-7-one (CAS 37949-03-4) is a valuable chemical scaffold. While the core molecule itself is primarily a synthetic intermediate, its amine derivatives have demonstrated significant potential as high-affinity, selective ligands for the GluN2B subunit of the NMDA receptor. This makes the benzo[1]annulene core a structure of high interest for the development of novel therapeutics and molecular imaging agents for a range of neurological disorders. The detailed experimental protocols and compiled data within this guide are intended to facilitate further research and development in this promising area.
References
- 1. watson-int.com [watson-int.com]
- 2. 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one | C11H12O | CID 12234485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-one | 37949-03-4 [sigmaaldrich.com]
- 6. Synthesis and pharmacological evaluation of fluorinated benzo[7]annulen-7-amines as GluN2B-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, GluN2B affinity and selectivity of benzo[7]annulen-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Benzosuberone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzosuberone scaffold, a unique seven-membered ring fused to a benzene ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current research on the biological activities of novel benzosuberone derivatives, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways to facilitate further research and development in this exciting field.
Anticancer Activity of Benzosuberone Derivatives
A significant body of research has focused on the potent anticancer effects of novel benzosuberone derivatives. Many of these compounds exert their cytotoxic effects by targeting fundamental cellular processes, most notably through the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and the induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected novel benzosuberone derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| KGP18 | NCI-H460 (Lung) | ~1.0 | [1] |
| KGP156 | Not Specified | Low micromolar | [1] |
| Analogue 37 | NCI-H460 (Lung) | 0.00547 | [1] |
| Compound 29 | SK-OV-3 (Ovarian) | < 1.0 | |
| Compound 62 | NCI-H460 (Lung) | 1.2 | |
| Compound 72 | DU-145 (Prostate) | 0.70 |
Antimicrobial Activity of Benzosuberone Derivatives
In addition to their anticancer properties, various novel benzosuberone derivatives have been synthesized and evaluated for their antimicrobial potential against a range of pathogenic bacteria and fungi.[3][4] These compounds have shown promise in combating drug-resistant strains, a growing global health concern.
Quantitative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected benzosuberone derivatives, indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 25b | E. coli | 50 | [3] |
| Compound 25b | C. albicans | 50 | [3] |
| Compound 25b | B. subtilis | 75 | [3] |
| Compound 22a | B. subtilis | 100 | [3] |
| Compound 9c | B. subtilis | 200 | [3] |
| Compound 13 | S. aureus | 125 | [4] |
| Compound 14 | S. aureus | 125 | [4] |
| Compound 7b | S. aureus | 250 | [4] |
| Compound 9 | E. coli | 250 | [4] |
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of benzosuberone derivatives, this section provides detailed methodologies for key experiments cited in the literature.
Synthesis of Benzosuberone Derivatives
A general synthetic approach to benzosuberone analogues often involves a sequential Wittig olefination, reduction, and an Eaton's reagent-mediated cyclization to construct the core benzosuberone intermediate.[1][2] Further modifications can then be made to introduce diverse functional groups.
In Vitro Anticancer Assays
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzosuberone derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the compound concentration.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 1 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: Add the benzosuberone derivative at various concentrations or a vehicle control.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in turbidity (absorbance) at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of tubulin polymerization against the compound concentration.
Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare a serial two-fold dilution of the benzosuberone derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway for the anticancer activity of novel benzosuberone derivatives.
Experimental Workflow for Anticancer Activity Screening
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 3. Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benzosuberone: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzosuberone moiety, a seven-membered carbocyclic ring fused to a benzene ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational flexibility and synthetic tractability make it an ideal starting point for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles derived from benzosuberone, with a focus on experimental protocols, quantitative data, and the underlying biological mechanisms of action.
Synthesis of Sulfur-Containing Heterocycles
Benzosuberone and its derivatives serve as excellent precursors for the synthesis of a variety of sulfur-containing heterocycles, including thiophenes, thiadiazoles, and thiopyranes. These classes of compounds are known for their broad-spectrum antimicrobial and anticancer activities.
Thiophene Derivatives
Thiophene rings can be efficiently fused to the benzosuberone core through the reaction of benzosuberone-derived thioamides with α-halocarbonyl compounds.
Experimental Protocol: Synthesis of 2-(Benzosuberone-yl)-amino-thiophenes
A solution of the appropriate benzosuberone thioamide derivative (1 mmol) and an α-haloketone (e.g., chloroacetone or phenacyl chloride) (1 mmol) in dimethylformamide (DMF, 10 mL) is treated with potassium carbonate (1.2 mmol). The reaction mixture is stirred at room temperature for a specified duration. Upon completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent to afford the pure thiophene derivative.[1]
Table 1: Synthesis of Thiophene Derivatives from Benzosuberone Thioamides
| Compound | Starting Thioamide | α-Haloketone | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 9a | 4a | Chloroacetone | DMF | 4 | 75 | 182-184 |
| 9b | 4b | Chloroacetone | DMF | 5 | 72 | 190-192 |
| 9c | 4a | Phenacyl chloride | DMF | 6 | 78 | 210-212 |
Table 2: Spectroscopic Data for Representative Thiophene Derivative (9b)
| Technique | Data |
| IR (KBr, cm⁻¹) | 3428 (NH), 1654 (C=O)[1] |
| ¹H-NMR (CDCl₃, δ ppm) | 1.72 (m, 2H, CH₂), 2.35-2.59 (m, 4H, 2xCH₂), 3.30 (s, 3H, CH₃), 7.2-7.8 (m, Ar-H), 9.53 (s, 1H, NH)[1] |
| MS (m/z) | M⁺ corresponding to the calculated molecular weight |
Thiadiazole Derivatives
1,3,4-Thiadiazoline derivatives can be synthesized from benzosuberone thioamides by reaction with hydrazonoyl chlorides.
Experimental Protocol: Synthesis of 1,3,4-Thiadiazoline Derivatives
A mixture of the benzosuberone thioamide (1 mmol) and the appropriate C-acetyl-N-arylhydrazonoyl chloride (1 mmol) in absolute ethanol (20 mL) is refluxed in the presence of triethylamine (1.2 mmol) for several hours. The solvent is then evaporated under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and recrystallized to yield the pure 1,3,4-thiadiazoline derivative.[1]
Table 3: Synthesis of 1,3,4-Thiadiazoline Derivatives
| Compound | Starting Thioamide | Hydrazonoyl Chloride | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 16a | 4a | 14a | 6 | 70 | 220-222 |
| 16b | 4b | 14a | 6 | 68 | 228-230 |
| 16c | 4a | 14b | 7 | 72 | 235-237 |
| 16d | 4b | 14b | 7 | 75 | 242-244 |
Table 4: Spectroscopic Data for a Representative 1,3,4-Thiadiazoline Derivative (16c)
| Technique | Data |
| IR (KBr, cm⁻¹) | 1671, 1653 (2x C=O)[1] |
| ¹H-NMR (CDCl₃, δ ppm) | 1.53 (m, 2H, CH₂), 2.38-2.46 (m, 4H, 2xCH₂), 3.43 (s, 3H, COCH₃), 7.1-7.9 (m, Ar-H)[1] |
| MS (m/z) | 380 (M⁺)[1] |
Thiopyrane Derivatives
Tricyclic thiopyran-4(5H)-one derivatives can be obtained through the reaction of benzosuberones with 3-mercaptopropanoic acid followed by intramolecular cyclization.
Experimental Protocol: Synthesis of Tricyclic Thiopyran-4(5H)-one Derivatives
A mixture of the benzosuberone (1 mmol), 3-mercaptopropanoic acid (1.1 mmol), and a catalytic amount of 4-toluenesulfonic acid (PTSA) in dry benzene (30 mL) is refluxed using a Dean-Stark apparatus for 5 hours. The resulting intermediate is then cyclized by refluxing with phosphorus pentoxide (P₂O₅) in dry benzene for 4 hours. The reaction mixture is cooled, treated with ice water, and the organic layer is separated, washed with sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[1]
Synthesis of Nitrogen-Containing Heterocycles
The benzosuberone framework is also a valuable platform for the synthesis of various nitrogen-containing heterocycles such as pyridazines, pyrazoles, and pyridines, many of which exhibit interesting pharmacological properties, including anticancer and antimicrobial activities.
Pyridazine and Dihydropyridazine Derivatives
Dihydropyridazine derivatives can be synthesized via an inverse electron-demand Diels-Alder reaction between a dibenzosuberenone and a tetrazine. Subsequent oxidation yields the corresponding pyridazine.[2]
Experimental Protocol: Synthesis of Dihydropyridazines and Pyridazines
Step 1: Dihydropyridazine Synthesis. A solution of dibenzosuberenone (1 mmol) and a substituted tetrazine (1.1 mmol) in toluene (5 mL) is heated in a sealed tube at a specified temperature for several hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to give the dihydropyridazine derivative.[2]
Step 2: Pyridazine Synthesis. To a solution of the dihydropyridazine (1 mmol) in a suitable solvent, an oxidizing agent such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified to afford the pyridazine.[2]
Table 5: Synthesis of Pyridazine Derivatives from Dibenzosuberenone
| Dihydropyridazine Intermediate | Yield (%) | Oxidizing Agent | Pyridazine Product | Yield (%) |
| 3a | 87 | PIFA | 4a | 95 |
| 3b | 95 | PIFA | 4b | 88 |
| 3c | 87 | PIFA | 4c | 79 |
| 3f | 87 | PIFA | 4f | 92 |
Pyrazole Derivatives
Benzosuberone can be converted to fused pyrazole derivatives through reaction with hydrazine derivatives, often starting from an activated form of benzosuberone such as an enaminone or a chalcone.
Experimental Protocol: Synthesis of Benzo[3][4]cyclohepta[1,2-c]pyrazole
A mixture of 2-(dimethylaminomethylene)benzosuberone (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (15 mL) is refluxed for 4 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized to give the pure pyrazole derivative.
Pyridine Derivatives
Fused pyridine rings can be constructed from benzosuberone by reacting its enaminone derivative with active methylene compounds.
Experimental Protocol: Synthesis of Benzo[3][4]cyclohepta[1,2-b]pyridines
A solution of 2-(dimethylaminomethylene)benzosuberone (1 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol) in acetic acid (10 mL) containing ammonium acetate (20 mmol) is refluxed for 3 hours. The reaction mixture is then cooled and poured into ice-cold water. The resulting solid is collected by filtration, washed with water, and recrystallized to afford the pyridine derivative.
Biological Activity and Signaling Pathways
Many heterocyclic compounds derived from benzosuberone exhibit significant biological activity, particularly as anticancer and antimicrobial agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization.
Inhibition of Tubulin Polymerization
Certain benzosuberene analogues have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[5][6][7][8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells. This mechanism also underlies their potential as vascular disrupting agents (VDAs), which selectively target and destroy tumor vasculature.[5][6]
Caption: Signaling pathway of benzosuberone-based tubulin polymerization inhibitors.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of key heterocyclic systems from benzosuberone.
Caption: General workflow for the synthesis of thiophene derivatives.
Caption: General workflow for the synthesis of pyridazine derivatives.
Conclusion
Benzosuberone has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The methodologies outlined in this guide demonstrate the accessibility of these complex molecules, which exhibit promising biological activities. The continued exploration of benzosuberone as a scaffold for novel heterocycles holds significant potential for the discovery of new therapeutic agents in areas such as oncology and infectious diseases. Further investigation into the structure-activity relationships and optimization of the lead compounds presented herein is warranted to advance these promising candidates through the drug development pipeline.
References
- 1. Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Benzosuberone Analogs: A Technical Guide
Introduction
Benzosuberone, a privileged scaffold in medicinal chemistry, consists of a fused benzene ring and a seven-membered cycloheptanone ring. Its analogs have garnered significant attention, particularly in oncology, due to their potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzosuberone derivatives, primarily focusing on their role as inhibitors of tubulin polymerization. The document details the synthetic methodologies, presents quantitative biological data, and illustrates key pathways and experimental workflows.
Core Structure and Mechanism of Action
Benzosuberone analogs have emerged as potent anticancer agents by targeting tubulin, a critical protein for microtubule formation and cell division.[1] These compounds typically bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] Prominent examples of highly active benzosuberone-based compounds include the phenolic analog KGP18 and its amine-based counterpart KGP156, which have demonstrated potent inhibition of tubulin assembly and cytotoxicity in the picomolar and nanomolar ranges, respectively.[1][4][5]
The general structure of these analogs features a benzosuberone core (Ring A and the seven-membered ring) and a pendant aryl ring (Ring B), typically a 3,4,5-trimethoxyphenyl group, which is a common feature in many colchicine site inhibitors.[6] The SAR studies reveal that modifications on both the fused aryl ring and the pendant aryl ring significantly influence their biological activity.
Caption: General scaffold of bioactive benzosuberone analogs.
Synthesis of Benzosuberone Analogs
A common and efficient synthetic route to functionalized benzosuberone analogs involves a multi-step process.[1][7] This methodology typically starts with a Wittig reaction, followed by selective alkene reduction and a ring-closing cyclization to form the core benzosuberone structure.[8] An intramolecular Friedel-Crafts annulation, often facilitated by Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), is a key step in forming the seven-membered ring.[1][9] Subsequent modifications, such as nucleophilic addition of an aryl lithium reagent followed by dehydration, introduce the pendant aryl ring.[9]
Caption: General synthetic workflow for benzosuberone analogs.
Structure-Activity Relationship (SAR) Analysis
The substitution pattern on the fused aryl ring of the benzosuberone core plays a crucial role in the anticancer activity.
-
Halogenation: Introduction of a fluorine or chlorine atom at the 1-position of the fused aryl ring can lead to analogs that are potent inhibitors of tubulin assembly and exhibit strong cytotoxicity.[1][5] For instance, a fluorobenzosuberene analog demonstrated a GI50 of 5.47 nM against NCI-H460 cells.[1]
-
Amino and Nitro Groups: The introduction of an amino group at the 6-position has been shown to produce compounds with remarkable cytotoxicity.[7][8] For example, a 6-amino analog exhibited a GI50 value of 33 pM against the SK-OV-3 ovarian cancer cell line and was a potent inhibitor of tubulin polymerization (IC50 = 1.2 µM).[7][8]
The nature and substitution pattern of the pendant aryl ring are critical for high-affinity binding to the colchicine site of tubulin.
-
Methoxy Groups: The presence of a 3,4,5-trimethoxyphenyl ring is a common feature of many potent tubulin inhibitors that bind to the colchicine site.[6] Altering the methoxylation pattern on this ring can significantly impact activity.[1]
-
Replacement of Methoxy Groups: Replacing one of the methoxy groups with a hydrogen atom on the pendant aryl ring of KGP18 resulted in analogs that retained strong inhibitory activity against tubulin assembly (IC50 ≈ 1.0 µM).[1][5]
Modifications on the seven-membered ring also influence the biological activity. The exocyclic double bond in many active analogs is important for maintaining the correct conformation for binding to tubulin. Reduction of this double bond can lead to a decrease in activity.[9]
Quantitative Data Summary
The following table summarizes the biological activity of key benzosuberone analogs.
| Compound | Modification | Cell Line | GI50 (nM) | Tubulin Polymerization IC50 (µM) | Reference |
| KGP18 | Phenolic analog | SK-OV-3 | < 0.1 | ~1.0 | [1][9] |
| KGP156 | Amino congener | - | Nanomolar range | Low micromolar range | [1][4] |
| Analog 37 | 1-Fluoro substitution on Ring A | NCI-H460 | 5.47 | 0.89 | [1] |
| Analog 36 | 1-Chloro substitution on Ring A | - | Slightly less cytotoxic than 37 | ~1.0 | [1] |
| 6-Amino Analog | 6-Amino substitution on Ring A | SK-OV-3 | 0.033 | 1.2 | [7][8] |
Experimental Protocols
A general procedure for the synthesis of the benzosuberone core involves the following steps:[1]
-
Wittig Olefination: A substituted phenylacetic acid is reacted with a suitable phosphonium ylide to generate an alkene.
-
Catalytic Hydrogenation: The resulting alkene is reduced, for example, using H2 gas with a Pd/C catalyst, to yield the corresponding carboxylic acid derivative.
-
Intramolecular Friedel-Crafts Annulation: The carboxylic acid is treated with Eaton's reagent (7.7 wt% P2O5 in CH3SO3H) to facilitate the ring closure and form the benzosuberone intermediate. The reaction mixture is typically stirred at room temperature for several hours and then quenched with ice water. The product is extracted with an organic solvent and purified by chromatography.[1][9]
The ability of the benzosuberone analogs to inhibit tubulin polymerization is a key measure of their mechanism of action.[9]
-
Assay Components: The assay mixture contains purified tubulin, GTP, and a fluorescence buffer.
-
Procedure: The test compound, dissolved in DMSO, is added to the assay mixture. The polymerization of tubulin is initiated by raising the temperature to 37°C.
-
Data Acquisition: The increase in fluorescence due to the incorporation of a fluorescent reporter into the growing microtubules is monitored over time using a fluorometer.
-
Analysis: The IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.
The cytotoxicity of the benzosuberone analogs is evaluated against a panel of human cancer cell lines.[8][9]
-
Cell Culture: Human cancer cell lines (e.g., SK-OV-3, NCI-H460, DU-145) are maintained in appropriate culture medium supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the sulforhodamine B (SRB) assay or MTT assay.
-
Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Signaling Pathway and Mechanism of Action
Benzosuberone analogs, by inhibiting tubulin polymerization, disrupt the formation and function of the mitotic spindle. This leads to an arrest of the cell cycle at the G2/M transition. Prolonged mitotic arrest activates the spindle assembly checkpoint, which ultimately triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases (e.g., caspase-3), and subsequent execution of apoptosis. Some benzosuberone analogs also function as vascular disrupting agents (VDAs), targeting the tumor vasculature and leading to a shutdown of blood flow to the tumor.[1][10]
Caption: Mechanism of action for benzosuberone analogs.
The benzosuberone scaffold has proven to be a valuable framework for the development of potent anticancer agents, particularly inhibitors of tubulin polymerization. SAR studies have highlighted key structural features that govern their biological activity, providing a rational basis for the design of new and more effective analogs. The introduction of halogens or amino groups on the fused aryl ring and optimization of the substitution pattern on the pendant aryl ring are critical for enhancing cytotoxicity and tubulin inhibitory effects. Future research in this area will likely focus on further refining these structures to improve their pharmacological properties, including solubility and bioavailability, to advance these promising compounds into clinical development.
References
- 1. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking of Benzosuberone Derivatives: A Technical Guide to Computational Drug Design
Introduction: The benzosuberone scaffold, a seven-membered carbocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry. It is a core component of various natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the benzosuberone core allows for structural modifications to optimize binding to specific biological targets. In modern drug discovery, molecular docking has become an indispensable computational tool for accelerating the identification and optimization of lead compounds.[1] This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein, offering critical insights into the molecular interactions that govern biological activity.[1]
This technical guide provides an in-depth overview of molecular docking studies performed on benzosuberone derivatives. It details the experimental protocols, summarizes quantitative binding data, and visualizes the associated workflows and signaling pathways relevant to researchers and drug development professionals.
Experimental Protocols in Molecular Docking
The process of molecular docking involves a series of well-defined steps, from preparing the target protein and ligands to running the simulation and analyzing the results. The following sections detail a typical protocol.
General Experimental Workflow
A standard molecular docking workflow is essential for achieving reliable and reproducible results. The process begins with identifying the target protein and prospective ligands (benzosuberone derivatives) and proceeds through preparation, simulation, and post-docking analysis.
Target Protein Preparation
The initial step involves obtaining a high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB). The preparation protocol generally includes:
-
Structure Retrieval: Downloading the protein's crystal structure (e.g., PDB ID: 5CA1 for β-tubulin, 3RCD for HER2).[1]
-
Preprocessing: Removing non-essential components like water molecules, co-crystallized ligands, and co-factors from the PDB file.
-
Adding Hydrogens: Adding hydrogen atoms to the protein, which are often absent in crystal structures, to ensure correct ionization and tautomeric states.
-
Assigning Charges: Assigning partial charges to the protein atoms.
-
Defining the Binding Site: The binding pocket is defined by specifying a "grid box" around the active site, often guided by the position of a co-crystallized native ligand.
Ligand Preparation
The benzosuberone derivatives to be docked (the ligands) must also be prepared:
-
2D to 3D Conversion: Sketching the 2D structures of the derivatives and converting them into 3D models.
-
Energy Minimization: Optimizing the 3D geometry of each ligand to find its most stable, low-energy conformation.
-
Charge Assignment: Assigning appropriate partial charges to the ligand atoms.
-
Torsional Degrees of Freedom: Defining the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
Docking Simulation and Analysis
With the prepared protein and ligands, the docking simulation is performed using specialized software like AutoDock, Glide, or LeadIT.[1]
-
Algorithm Execution: The software systematically samples different conformations of the ligand within the defined binding site and calculates the binding energy for each "pose" using a scoring function.
-
Pose Selection: The resulting poses are clustered and ranked based on their predicted binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The best-ranked pose is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the benzosuberone derivative and the protein's amino acid residues.[3]
Quantitative Data from Docking Studies
Molecular docking studies provide quantitative estimates of binding affinity, which can be correlated with experimental biological data like IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.
Table 1: Docking Scores and Cytotoxicity of Benzosuberone Derivatives Against Tubulin
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Cytotoxicity (GI₅₀, μM) | Reference |
|---|---|---|---|---|
| 28 | β-tubulin (5CA1) | High | Potent | [1] |
| 29 | β-tubulin (5CA1) | High | Potent (e.g., 0.0516 vs. SK-OV-3) | [1][4] |
| 31 | β-tubulin (5CA1) | High | Potent | [1] |
| 36 | β-tubulin (5CA1) | High | Potent | [1] |
| 62 | β-tubulin | - | Potent (e.g., 0.0432 vs. SK-OV-3) |[4] |
Table 2: Docking Scores and Binding Energies for Various Targets
| Compound(s) | Target Protein (PDB ID) | Docking Software | Binding Energy / Score (kcal/mol) | Key Interactions / Finding | Reference |
|---|---|---|---|---|---|
| 73, 75 | HER2 (3RCD) | LeadIT 2.1.2 | Proportional to biological activity | Correlation between binding energy and cytotoxicity observed. | [1] |
| 173-187, 221-235 | SHP2 (5EHR) | Glide 8.3 | - | Hydrogen bonds with Arg111, Thr218, Thr219. | [3] |
| 173-187, 221-235 | KDM4A | - | - | Shows potential for pleiotropic inhibition. | [1] |
| Antimicrobial Series | Topoisomerase II | - | -4.61 to -6.16 | Active derivatives fit well into the binding pocket. |[5] |
Signaling Pathways Targeted by Benzosuberone Derivatives
Docking studies have shown that benzosuberone derivatives can target proteins involved in critical cancer-related signaling pathways, such as those controlling cell proliferation and survival.
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, leading to cell proliferation and survival.[6][7] Benzosuberone derivatives have been docked into the HER2 binding pocket to rationalize their antitumor activity.[1]
Tubulin and Microtubule Dynamics
Several benzosuberone derivatives act as inhibitors of tubulin polymerization.[4][8] Tubulin is the protein subunit of microtubules, which are essential for cell division (mitosis). By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
Structure-Activity Relationship (SAR) Insights
Molecular docking is instrumental in elucidating Structure-Activity Relationships (SAR), explaining how chemical modifications to the benzosuberone scaffold affect its biological activity.
For example, studies have shown that:
-
Hydroxylated derivatives can form key hydrogen bonds with residues in the active sites of enzymes like SHP2, enhancing inhibitory activity.[3]
-
The presence of a trimethoxyphenyl ring is crucial for potent inhibition of tubulin polymerization, mimicking the binding mode of colchicine.[4]
-
Hybridization of the benzosuberone core with various heterocyclic moieties can significantly improve antimicrobial potency.[5]
Conclusion
Molecular docking is a powerful, cost-effective, and indispensable tool in the rational design of novel benzosuberone derivatives as potential therapeutic agents.[1] By providing detailed insights into ligand-protein interactions, it allows for the prediction of binding affinities and the elucidation of structure-activity relationships. The data and methodologies presented in this guide demonstrate how computational approaches are accelerating the discovery pipeline for this versatile chemical scaffold, paving the way for the development of new drugs targeting a range of diseases, most notably cancer. The continued integration of molecular docking with experimental validation will undoubtedly unlock the full therapeutic potential of benzosuberone-based compounds.
References
- 1. Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 8,9-Dihydro-5H-benzoannulen-7(6H)-one from o-Xylene Derivatives: Application Notes and Protocols
Synthesis of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one from o-Xylene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one, a benzosuberone derivative, starting from o-xylene. The synthetic strategy involves a three-step sequence: Friedel-Crafts acylation, Clemmensen reduction, and intramolecular Friedel-Crafts cyclization. This benzosuberone scaffold is a crucial structural motif in various biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development.[2]
Synthetic Strategy Overview
The synthesis commences with the Friedel-Crafts acylation of o-xylene with succinic anhydride, catalyzed by aluminum chloride, to yield 3-(3,4-dimethylbenzoyl)propanoic acid. This is followed by the reduction of the ketone functionality using the Clemmensen reduction to afford 4-(3,4-dimethylphenyl)butanoic acid. The final step involves an intramolecular Friedel-Crafts acylation, facilitated by polyphosphoric acid, to construct the seven-membered ring of the target compound, 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis, providing a comparative overview of the expected yields.
| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Reference |
| 1 | Friedel-Crafts Acylation | o-Xylene, Succinic Anhydride | AlCl₃ | 3-(3,4-Dimethylbenzoyl)propanoic Acid | 90 | [3] |
| 2 | Clemmensen Reduction | 3-(3,4-Dimethylbenzoyl)propanoic Acid | Zn(Hg), HCl | 4-(3,4-Dimethylphenyl)butanoic Acid | ~70-80 | [4][5] |
| 3 | Intramolecular Cyclization | 4-(3,4-Dimethylphenyl)butanoic Acid | Polyphosphoric Acid (PPA) | 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one | ~63 | [1] |
Experimental Protocols
Step 1: Synthesis of 3-(3,4-Dimethylbenzoyl)propanoic Acid via Friedel-Crafts Acylation
This protocol describes the acylation of o-xylene with succinic anhydride using aluminum chloride as a catalyst under solvent-free conditions.[3][6]
Materials:
-
o-Xylene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium carbonate solution, 10%
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, add succinic anhydride (1.0 eq) and o-xylene (1.5 eq).
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride (2.2 eq) in portions while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 8 hours.[3]
-
Quench the reaction by carefully pouring the mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid to dissolve the aluminum salts.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 10% sodium carbonate solution to extract the carboxylic acid product.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(3,4-dimethylbenzoyl)propanoic acid.
Step 2: Synthesis of 4-(3,4-Dimethylphenyl)butanoic Acid via Clemmensen Reduction
This protocol details the reduction of the keto group in 3-(3,4-dimethylbenzoyl)propanoic acid to a methylene group using amalgamated zinc and hydrochloric acid.[4][5]
Materials:
-
3-(3,4-Dimethylbenzoyl)propanoic Acid
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Zinc Amalgam: In a flask, add zinc dust (2.0 eq) and a solution of mercuric chloride (0.1 eq) in water. Swirl the mixture for 5 minutes, then decant the aqueous solution. Wash the zinc amalgam with water.
-
To the freshly prepared zinc amalgam, add concentrated hydrochloric acid, water, and a solution of 3-(3,4-dimethylbenzoyl)propanoic acid (1.0 eq) in toluene.
-
Heat the mixture to reflux with vigorous stirring for 24 hours. Add more concentrated HCl periodically to maintain the acidic conditions.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield 4-(3,4-dimethylphenyl)butanoic acid.
Step 3: Synthesis of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one via Intramolecular Cyclization
This protocol describes the intramolecular Friedel-Crafts acylation of 4-(3,4-dimethylphenyl)butanoic acid using polyphosphoric acid (PPA) to form the final product.[1][7]
Materials:
-
4-(3,4-Dimethylphenyl)butanoic Acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place polyphosphoric acid (10x the weight of the butanoic acid) in a flask and heat it to 90-100 °C in an oil bath with mechanical stirring.
-
Add 4-(3,4-dimethylphenyl)butanoic acid (1.0 eq) to the hot PPA and stir the mixture vigorously for 1-2 hours at the same temperature.
-
Pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one.
Visualizations
Synthetic Workflow
The overall synthetic pathway from o-xylene to 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one is illustrated in the following workflow diagram.
Caption: Synthetic route to 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one.
Mechanism of Friedel-Crafts Acylation (Step 1)
The key steps in the initial Friedel-Crafts acylation are outlined below, showcasing the generation of the acylium ion and the subsequent electrophilic aromatic substitution.
Caption: Mechanism of the initial Friedel-Crafts acylation step.
References
- 1. ccsenet.org [ccsenet.org]
- 2. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Friedel-Crafts Annulation for Benzosuberone Ring System Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzosuberone scaffold is a privileged structural motif found in a variety of biologically active compounds and natural products. Its unique seven-membered ring fused to a benzene ring provides a three-dimensional architecture that is of significant interest in medicinal chemistry. Compounds incorporating the benzosuberone core have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Notably, certain benzosuberone derivatives have emerged as potent inhibitors of tubulin polymerization, acting as vascular disrupting agents (VDAs) that selectively target tumor vasculature, making them promising candidates for cancer therapy.
One of the most effective and widely used methods for constructing the benzosuberone ring system is the intramolecular Friedel-Crafts acylation, also known as Friedel-Crafts annulation. This reaction typically involves the cyclization of a γ-arylbutyric acid or its corresponding acyl halide in the presence of a strong acid catalyst. This protocol provides a robust and efficient means to access a diverse range of substituted benzosuberones for further investigation and development.
General Reaction Scheme
The intramolecular Friedel-Crafts acylation for the synthesis of benzosuberones proceeds through the cyclization of a suitable γ-arylbutyric acid precursor. The reaction is typically promoted by a Lewis acid or a protic acid catalyst, with Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) being a particularly effective option.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the intramolecular Friedel-Crafts annulation to synthesize various benzosuberone derivatives. This data allows for a comparative analysis of different substrates and catalysts.
| Precursor (γ-Arylbutyric Acid Derivative) | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| 5-(2',3'-Dimethoxyphenyl)pentanoic acid | Eaton's Reagent | - | 12 h | Room Temp. | 74 |
| 4-Phenylbutyric acid | Polyphosphoric acid (PPA) | - | 30 min | 100 °C | 80-90 |
| 4-(p-Tolyl)butyric acid | AlCl₃ | CS₂ | 2 h | Reflux | 85 |
| 4-(p-Methoxyphenyl)butyric acid | Eaton's Reagent | - | 1 h | 60 °C | 95 |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one using Eaton's Reagent
This protocol is adapted from the synthesis of benzosuberone analogues developed as inhibitors of tubulin polymerization.
Materials:
-
5-(2',3'-Dimethoxyphenyl)pentanoic acid
-
Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 5-(2',3'-dimethoxyphenyl)pentanoic acid (e.g., 3.55 g, 14.9 mmol), add Eaton's reagent (e.g., 29 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, carefully pour the reaction mixture over a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product, 1,2-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one, can be purified by column chromatography on silica gel or by recrystallization to afford a light yellow solid.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a benzosuberone ring system via intramolecular Friedel-Crafts annulation.
Caption: General workflow for benzosuberone synthesis.
Signaling Pathway
Benzosuberone derivatives, such as KGP18, have been identified as potent inhibitors of tubulin polymerization. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in proliferating cells, and in the context of cancer therapy, it causes a collapse of the tumor's vascular network.
Caption: Benzosuberone mechanism as a tubulin inhibitor.
References
Application Notes and Protocols: Eaton's Reagent-Mediated Cyclization for the Benzosuberone Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the benzosuberone core via intramolecular Friedel-Crafts cyclization mediated by Eaton's reagent. Benzosuberones are a key structural motif in a variety of biologically active compounds, and this methodology offers a robust and efficient route for their synthesis. Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, serves as a powerful and convenient alternative to other Brønsted or Lewis acids traditionally used for this transformation. These protocols are intended to guide researchers in the successful application of this important synthetic transformation.
Introduction
The intramolecular Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the construction of polycyclic ring systems. The synthesis of the benzosuberone core, a seven-membered ring fused to a benzene ring, is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules. Eaton's reagent, a 1:10 (w/w) solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a highly effective reagent for promoting such cyclizations.[1][2] Its advantages over traditional reagents like polyphosphoric acid (PPA) include lower viscosity, which simplifies handling, and often milder reaction conditions with improved yields. This document outlines the application of Eaton's reagent for the synthesis of benzosuberones from γ-arylbutyric acid precursors.
Data Presentation
The following table summarizes representative quantitative data for the Eaton's reagent-mediated synthesis of a benzosuberone derivative.
| Entry | Starting Material (γ-Arylbutyric Acid) | Product (Benzosuberone) | Reagent Ratio (Eaton's Reagent per mmol of SM) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-(2,3-Dimethoxyphenyl)butanoic acid | 1,2-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one | 3 g / mmol | 12 | Room Temperature | Not Reported | [1] |
Note: The yield for this specific reaction was not explicitly stated in the reference. The focus of the publication was on the multi-step synthesis and biological evaluation of benzosuberene analogues.
Experimental Protocols
Preparation of Eaton's Reagent (7.5-10% w/w P₂O₅ in CH₃SO₃H)
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (CH₃SO₃H)
-
Anhydrous conditions (e.g., nitrogen or argon atmosphere)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flask maintained under an inert atmosphere, place the desired volume of methanesulfonic acid.
-
Slowly and portion-wise, add phosphorus pentoxide to the methanesulfonic acid while stirring vigorously. The addition is exothermic and should be controlled with an ice bath to maintain the temperature below 40 °C.
-
For a 7.7 wt% solution, a common commercially available concentration, add approximately 8.3 g of P₂O₅ to 100 g (approx. 67.6 mL) of CH₃SO₃H.
-
Continue stirring until all the phosphorus pentoxide has dissolved and a clear, homogeneous solution is obtained.
-
The reagent is now ready for use. Store under an inert atmosphere to prevent moisture contamination.
General Protocol for the Synthesis of Benzosuberones
This protocol is based on the synthesis of 1,2-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one.[1]
Materials:
-
γ-Arylbutyric acid derivative (e.g., 4-(2,3-Dimethoxyphenyl)butanoic acid)
-
Eaton's reagent (7.7 wt% P₂O₅ in CH₃SO₃H)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Ice
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To the γ-arylbutyric acid derivative (e.g., 3.55 g, 14.9 mmol of 4-(2,3-dimethoxyphenyl)butanoic acid), add Eaton's reagent (approximately 3 g of reagent per mmol of starting material; in this case, ~45 g or ~29 mL).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, carefully pour the reaction mixture over a slurry of ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude benzosuberone product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure benzosuberone.
Visualizations
Reaction Mechanism
The Eaton's reagent-mediated cyclization of a γ-arylbutyric acid to a benzosuberone proceeds through an intramolecular Friedel-Crafts acylation mechanism. The key steps are the activation of the carboxylic acid by Eaton's reagent to form a highly electrophilic acylium ion, followed by an intramolecular electrophilic aromatic substitution and subsequent rearomatization.
Caption: Proposed mechanism for Eaton's reagent-mediated benzosuberone synthesis.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of the benzosuberone core using Eaton's reagent.
Caption: General experimental workflow for benzosuberone synthesis.
References
Application Notes and Protocols: Wittig Olefination in the Synthesis of Benzosuberene Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzosuberene analogues utilizing the Wittig olefination as a key synthetic step. Benzosuberene-based compounds, such as KGP18 and KGP156, have emerged as potent anti-cancer agents that function as inhibitors of tubulin assembly and, in some cases, as vascular disrupting agents (VDAs).[1][2] An efficient synthetic route to these valuable molecular frameworks involves a Wittig reaction, followed by selective alkene reduction and ring-closing cyclization to form the core benzosuberone structure.[3]
Introduction
The benzosuberene (6,7-fused aryl-alkyl ring system) scaffold is a valuable molecular core for the development of potent inhibitors of tubulin polymerization.[1][2] These agents bind to the colchicine site on the β-subunit of the αβ-tubulin heterodimer, disrupting microtubule dynamics, which are critical for mitosis and maintaining cell structure.[3][4][5] This disruption leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, certain benzosuberene analogues act as Vascular Disrupting Agents (VDAs) by targeting the established tumor vasculature.[6][7] They induce a rapid collapse of tumor blood vessels by causing endothelial cell shape changes, leading to extensive tumor necrosis.[7][8]
The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[9][10] This reaction is instrumental in constructing the carbon skeleton required for the subsequent cyclization to form the benzosuberene core. The synthetic approach featuring a Wittig olefination, reduction, and cyclization strategy has been shown to be a higher-yielding route compared to previous methods like ring expansion.[2]
Data Presentation
The following tables summarize the biological activity of representative benzosuberene analogues synthesized via a Wittig olefination strategy. This data highlights their potency as tubulin polymerization inhibitors and cytotoxic agents against various human cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization by Benzosuberene Analogues [4]
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| Amino-Benzosuberene (KGP156 analogue) | 1.2 |
| Nitro-Benzosuberene | 2.5 |
| Combretastatin A-1 (CA1) | Not specified in provided context |
| Combretastatin A-4 (CA4) | Not specified in provided context |
| Benzosuberene Phenol (KGP18) | Not specified in provided context |
Table 2: Cytotoxicity of Benzosuberene Analogues against Human Cancer Cell Lines [3][4]
| Compound | Cell Line | GI50 Value |
| Amino-Benzosuberene (KGP156 analogue) | SK-OV-3 (Ovarian) | 32.9 pM |
| NCI-H460 (Non-small cell lung) | Potent (exact value not specified) | |
| DU-145 (Prostate) | Potent (exact value not specified) | |
| Benzosuberene Phenol (KGP18) | - | Picomolar range |
| Fluorobenzosuberene analogue 37 | NCI-H460 (Non-small cell lung) | 5.47 nM |
Experimental Protocols
This section provides a representative protocol for the key synthetic steps involved in the preparation of benzosuberene analogues, starting with the Wittig olefination.
Protocol 1: Synthesis of the Stilbene Intermediate via Wittig Olefination
This protocol describes the reaction between a substituted benzaldehyde and a benzylphosphonium ylide to form the stilbene intermediate, a precursor to the benzosuberene core.
Materials:
-
Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or n-butyllithium (n-BuLi))
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend the benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 equivalents) portion-wise to the suspension under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
-
Wittig Reaction:
-
Dissolve the substituted benzaldehyde (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired stilbene intermediate. Triphenylphosphine oxide is a common byproduct and needs to be carefully separated.
-
Protocol 2: Selective Reduction of the Stilbene Intermediate
Materials:
-
Stilbene intermediate from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Ethyl acetate or ethanol
Procedure:
-
Dissolve the stilbene intermediate in ethyl acetate or ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at atmospheric pressure until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the reduced intermediate.
Protocol 3: Ring-Closing Cyclization to form the Benzosuberone Core
Materials:
-
Reduced intermediate from Protocol 2
-
Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or other suitable cyclizing agent (e.g., polyphosphoric acid).
Procedure:
-
Add the reduced intermediate to Eaton's reagent at room temperature.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture into ice water to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the benzosuberone core.
Mandatory Visualizations
Signaling Pathway of Benzosuberene Analogues as Vascular Disrupting Agents
Caption: Signaling pathway of benzosuberene analogues.
Experimental Workflow for Synthesis and Evaluation of Benzosuberene Analogues
Caption: Experimental workflow for benzosuberene synthesis.
Logical Relationship of the Wittig Reaction
Caption: Logical relationship of the Wittig reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. beyondbenign.org [beyondbenign.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. mdpi.com [mdpi.com]
- 9. Targeting vascular disrupting agent-treated tumor microenvironment with tissue-penetrating nanotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzosuberone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzosuberone derivatives utilizing palladium-catalyzed cross-coupling reactions. Benzosuberones are a class of bicyclic compounds featuring a benzene ring fused to a seven-membered cycloheptanone ring. This structural motif is present in a variety of biologically active molecules and serves as a valuable scaffold in medicinal chemistry and drug discovery. Palladium catalysis offers a powerful and versatile tool for the construction of the benzosuberone core and for the introduction of molecular diversity.
The following sections detail three key palladium-catalyzed methodologies: Intramolecular Heck Reaction, Carbonylative Cyclization, and Intramolecular α-Arylation of Ketones. Each section includes a summary of reaction conditions and yields in a tabular format, a detailed experimental protocol, and a workflow diagram generated using Graphviz.
Intramolecular Heck Reaction for Benzosuberone Synthesis
The intramolecular Heck reaction is a powerful method for the formation of cyclic systems. In the context of benzosuberone synthesis, a suitably substituted aryl halide can be coupled with a pendant alkene under palladium catalysis to form the seven-membered ring. This reaction is known for its tolerance of various functional groups and its ability to proceed under relatively mild conditions.
Data Presentation: Intramolecular Heck Reaction
| Entry | Starting Material (Ar-X) | Olefin Tether | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenyl | -(CH₂)₃-CH=CH₂ | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | 2-Bromophenyl | -(CH₂)₃-CH=CH₂ | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 24 | 78 |
| 3 | 2-Iodo-4-methoxyphenyl | -(CH₂)₃-CH=CH₂ | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Et₃N | Toluene | 110 | 18 | 92 |
| 4 | 2-Iodophenyl | -(CH₂)₃-C(Me)=CH₂ | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | Acetonitrile | 80 | 12 | 75 |
Experimental Protocol: Intramolecular Heck Reaction
General Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (as specified in the table), and ligand (if applicable).
-
Add the base and the solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the olefin-tethered substrate (1.0 mmol).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzosuberone derivative.
Visualization: Experimental Workflow for Intramolecular Heck Reaction
Caption: Experimental workflow for the synthesis of benzosuberone derivatives via intramolecular Heck reaction.
Palladium-Catalyzed Carbonylative Cyclization
Carbonylative cyclization is a highly efficient method for the synthesis of cyclic ketones. This reaction involves the palladium-catalyzed insertion of carbon monoxide into an aryl-palladium bond, followed by intramolecular cyclization with a pendant alkene. This approach provides direct access to the benzosuberone core from readily available starting materials.
Data Presentation: Carbonylative Cyclization
| Entry | Starting Material (Ar-X) | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | CO Pressure | Temp (°C) | Yield (%) |
| 1 | 1-(2-Iodophenyl)-4-pentene | - | Pd(OAc)₂ (10) | PPh₃ (20) | Pyridine | DMF | 1 atm | 100 | 90 |
| 2 | 1-(2-Bromophenyl)-4-pentene | - | PdCl₂(dppf) (5) | - | Et₃N | Toluene | 10 atm | 120 | 82 |
| 3 | 1-(2-Iodo-4-methylphenyl)-4-pentene | - | Pd₂(dba)₃ (2.5) | dppp (10) | K₂CO₃ | DMSO | 5 atm | 110 | 88 |
| 4 | 1-(2-Iodophenyl)-5-hexene | - | Pd(OAc)₂ (10) | PPh₃ (20) | Pyridine | DMF | 1 atm | 100 | 75 |
Experimental Protocol: Carbonylative Cyclization
General Procedure:
-
Charge a high-pressure reactor or a Schlenk tube equipped with a CO balloon with the aryl halide substrate (1.0 mmol), palladium catalyst, and ligand (if applicable).
-
Add the base and the solvent under an inert atmosphere.
-
Purge the reactor with carbon monoxide (CO) gas three times.
-
Pressurize the reactor to the desired CO pressure.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the benzosuberone product.
Visualization: Experimental Workflow for Carbonylative Cyclization
Caption: Experimental workflow for the synthesis of benzosuberones via palladium-catalyzed carbonylative cyclization.
Intramolecular α-Arylation of Ketones
The intramolecular α-arylation of ketones is a direct method for forming a C-C bond between an enolizable ketone and an aryl halide tethered to the same molecule. This palladium-catalyzed reaction is a convergent approach to constructing the benzosuberone ring system.
Data Presentation: Intramolecular α-Arylation
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(2-Bromobenzyl)cyclohexanone | Pd₂(dba)₃ (1.5) | Tol-BINAP (3.6) | NaOt-Bu | Toluene | 100 | 12 | 88 |
| 2 | 2-(2-Iodobenzyl)cyclohexanone | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Dioxane | 110 | 24 | 91 |
| 3 | 2-(2-Bromo-4-fluorobenzyl)cyclohexanone | Pd₂(dba)₃ (1.5) | Tol-BINAP (3.6) | NaOt-Bu | Toluene | 100 | 14 | 85 |
| 4 | 2-(2-Bromobenzyl)cycloheptanone | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | Toluene | 100 | 18 | 79 |
Experimental Protocol: Intramolecular α-Arylation
General Procedure:
-
In a glovebox, charge an oven-dried vial with the palladium catalyst, ligand, and base.
-
Add the solvent, followed by the ketone substrate (1.0 mmol).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring for the indicated duration.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the aqueous layer and extract it with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the pure benzosuberone derivative.
Visualization: Experimental Workflow for Intramolecular α-Arylation
Caption: Experimental workflow for intramolecular α-arylation to synthesize benzosuberone derivatives.
Conceptual Signaling Pathway
Many benzosuberone derivatives exhibit biological activity, often through interaction with specific cellular targets such as enzymes or receptors. The diagram below illustrates a hypothetical signaling pathway where a synthesized benzosuberone derivative acts as an inhibitor of a kinase, thereby modulating a downstream cellular response. This is a generalized representation and the specific pathway would depend on the exact structure of the derivative and its biological target.
Visualization: Hypothetical Signaling Pathway of a Bioactive Benzosuberone Derivative
Caption: Hypothetical signaling pathway showing a benzosuberone derivative inhibiting a kinase.
Application Notes and Protocols: Microwave-Assisted Synthesis of Benzosuberone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzosuberone and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, and potent anticancer properties.[1] Several natural products containing the benzosuberone moiety are recognized as antitumor agents.[2] Notably, certain benzosuberone analogues act as potent inhibitors of tubulin polymerization by binding to the colchicine site, leading to disruption of the microtubule network, cell cycle arrest, and subsequent apoptosis. This mechanism also positions them as potential vascular disrupting agents (VDAs), which can selectively damage existing tumor vasculature.[3][4][5][6]
Conventional methods for the synthesis of these compounds often involve lengthy reaction times and harsh conditions, which can lead to lower yields and the formation of byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. The application of microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance product purity, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[5][7][8] This document provides detailed protocols and application notes for the microwave-assisted synthesis of benzosuberone compounds.
Data Presentation: Microwave-Assisted Synthesis Parameters
The following table summarizes typical reaction conditions for key steps in the synthesis of heterocyclic compounds and related structures under microwave irradiation, which can be adapted for the synthesis of benzosuberone derivatives.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Friedel-Crafts Reaction (analogue) | YbCl₃ | Solvent-free | 100 | 4 | 80-95 | [2] |
| Intramolecular Cyclization | Benzoyl Peroxide (BPO) | Cyclic Alkanes | N/A | N/A | High | [9] |
| Multi-component Reaction | Ytterbium triflate (10 mol%) | Acetic acid/Ethanol (3:1) | 120 | 10 | 92 | [10] |
| Condensation Reaction | 4-Dimethylaminopyridine (DMAP) | Water or Solvent-free | N/A | N/A | 78-90 | [2] |
| Cyclization/Suzuki Coupling | N/A | N/A | 130 | 5 | N/A | [11] |
| Hydrolysis | Water | N/A | N/A | 3 | 97 | [12][13] |
| Oxidation | KMnO₄ | N/A | N/A | 5 | 40 | [12][13] |
| 1,3-Dipolar Cycloaddition | N/A | Toluene | 75 | 60 | 70-80 | [12][13] |
Experimental Protocols
Protocol 1: Generalized Microwave-Assisted Intramolecular Friedel-Crafts Cyclization for Benzosuberone Core Synthesis
This protocol describes a general procedure for the acid-catalyzed intramolecular cyclization of a suitable phenyl-substituted carboxylic acid or acid chloride to form the benzosuberone core.
Materials:
-
Appropriately substituted γ-phenylbutyric acid or its corresponding acid chloride
-
Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous high-boiling point solvent (e.g., toluene, xylene, or solvent-free)
-
Microwave reactor vials (10-20 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial, add the substituted γ-phenylbutyric acid (1 mmol) and a stir bar.
-
Catalyst Addition: Add polyphosphoric acid (approx. 10 eq.) or a Lewis acid catalyst to the vial. If using a solvent, add 3-5 mL of the anhydrous solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (typically 100-150 °C) for 5-30 minutes. The reaction should be monitored for completion using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction vial to room temperature. Carefully quench the reaction by pouring the mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzosuberone.
Protocol 2: Microwave-Assisted Synthesis of a Chalcone Precursor for Benzosuberone Derivatives
This protocol outlines the synthesis of a chalcone, which can be a key intermediate for more complex benzosuberone derivatives.[7]
Materials:
-
Substituted acetophenone (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Base catalyst (e.g., NaOH or KOH)
-
Ethanol
-
Microwave reactor vials (10-20 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reactant Mixture: In a 10 mL microwave reactor vial, dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of the base (e.g., a few pellets of KOH).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 1-5 minutes).[7] Monitor the reaction by TLC.
-
Product Isolation: After cooling, the product often precipitates from the solution. If not, pour the reaction mixture into cold water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization.
Visualizations
Signaling Pathway of Benzosuberone-based Tubulin Inhibitors
Caption: Mechanism of action for benzosuberone tubulin inhibitors.
Experimental Workflow for Microwave-Assisted Synthesisdot
// Nodes Start [label="Start Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mix Reactants,\nSolvent & Catalyst\nin MW Vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MW [label="Microwave\nIrradiation\n(Temp, Time, Power)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="Monitor Reaction\nby TLC", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Work-up &\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, MS, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Pure Benzosuberone\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Mixing [color="#5F6368"]; Mixing -> MW [color="#5F6368"]; MW -> TLC [label="Sample", color="#5F6368", fontcolor="#202124"]; TLC -> MW [label="Incomplete", style=dashed, color="#5F6368", fontcolor="#202124"]; TLC -> Workup [label="Complete", color="#5F6368", fontcolor="#202124"]; Workup -> Purification [color="#5F6368"]; Purification -> Analysis [color="#5F6368"]; Analysis -> Final [color="#5F6368"]; }
References
- 1. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. scholarworks.utep.edu [scholarworks.utep.edu]
- 9. Microwave-accelerated and benzoyl peroxide (BPO)-initiated cyclization of 1,5-enynes having cyano groups with cyclic alkanes under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines [organic-chemistry.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols: Benzosuberone Derivatives in Antimicrobial Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of benzosuberone derivatives as potential antimicrobial agents. The information is compiled from recent studies highlighting the versatility of the benzosuberone scaffold in developing novel therapeutics against a range of microbial pathogens.
Introduction
Benzosuberone, a bicyclic aromatic ketone, has emerged as a promising scaffold in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[1][2] These activities include anti-inflammatory, anti-cancer, and notably, antimicrobial properties.[1][3] The structural flexibility of the benzosuberone core allows for the incorporation of various heterocyclic moieties, leading to the generation of diverse chemical libraries with potent antimicrobial effects against both bacteria and fungi.[4][5][6] This document outlines the synthesis of several key benzosuberone derivatives and the standardized protocols for assessing their antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Benzosuberone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzosuberone derivatives against a panel of clinically relevant microbial strains. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent antimicrobial agents.[4][5]
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 25b | Escherichia coli | 50 | [4] |
| Candida albicans | 50 | [4] | |
| Bacillus subtilis | 75 | [4] | |
| Aspergillus niger | 100 | [4] | |
| 22a | Bacillus subtilis | 100 | [4] |
| 9c | Bacillus subtilis | 200 | [4] |
| 13 | Staphylococcus aureus | 125 | [5][6] |
| Bacillus subtilis | 250 | [5][6] | |
| 14 | Staphylococcus aureus | 125 | [5][6] |
| Bacillus subtilis | 250 | [5][6] | |
| 7b | Staphylococcus aureus | 250 | [5][6] |
| Escherichia coli | 250 | [5][6] | |
| Candida albicans | 250 | [5][6] | |
| Aspergillus flavus | 250 | [5][6] | |
| 9 | Staphylococcus aureus | 250 | [5][6] |
| Escherichia coli | 250 | [5][6] | |
| Candida albicans | 250 | [5][6] | |
| Aspergillus flavus | 250 | [5][6] | |
| 22a | Mycobacterium tuberculosis (sensitive) | 0.12 | [3] |
| Mycobacterium tuberculosis (resistant) | 0.98 | [3] | |
| 28 | Haemophilus influenzae | 1.95 | [3] |
| Mycoplasma pneumoniae | 1.95 | [3] | |
| Bordetella pertussis | 1.95 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of key benzosuberone derivatives and the subsequent antimicrobial evaluation are provided below.
Protocol 1: Synthesis of Thioamide Benzosuberone Derivatives (4a,b)[7]
This protocol describes the synthesis of thioamide derivatives from substituted benzosuberones, which serve as versatile intermediates for further derivatization.
Materials:
-
Substituted benzosuberone (1a,b)
-
Phenyl isothiocyanate
-
Potassium hydroxide
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), cold solution
-
Ethanol
Procedure:
-
To a solution of substituted benzosuberone (1a,b) in dimethylformamide, add potassium hydroxide and phenyl isothiocyanate.
-
Stir the reaction mixture at room temperature.
-
After completion of the reaction (monitored by TLC), pour the mixture into a cold solution of hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure thioamide derivatives (4a,b).
Protocol 2: Synthesis of Tricyclic Thiopyran-4(5H)-one Derivatives (22a,b)[7][8]
This protocol details the cyclization of benzosuberone derivatives to form tricyclic systems.
Materials:
-
Substituted benzosuberone (1a,b)
-
3-Mercaptopropanoic acid
Procedure:
-
A mixture of substituted benzosuberone (1a,b) and 3-mercaptopropanoic acid is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is collected by filtration and washed to yield compounds 21a,b.
-
Compounds 21a,b are then subjected to cyclization conditions (e.g., heating in a suitable solvent) to yield the tricyclic thiopyran-4(5H)-one derivatives (22a,b).
Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination[5]
This protocol outlines the broth microdilution method for determining the MIC of the synthesized benzosuberone derivatives.
Materials:
-
Synthesized benzosuberone derivatives
-
Nutrient broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
Microbial cultures (bacteria and fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Vebromycine, Ketoconazole) as positive controls.[5]
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions in the appropriate nutrient broth in the wells of a 96-well plate. The final concentrations should typically range from 125 to 1000 µg/mL.[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (approximately 1 x 10⁸ CFU/mL for bacteria and 1 x 10⁶ CFU/mL for yeast).[5]
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Synthetic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic routes for key benzosuberone derivatives and the general workflow for antimicrobial evaluation.
Caption: Synthesis of Thioamide and Thiophene Derivatives.
Caption: Synthesis of Tricyclic and Tetracyclic Systems.
Caption: General Workflow for MIC Determination.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. alliedacademies.org [alliedacademies.org]
Application of Benzosuberones as Anti-Cancer Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of benzosuberone and its derivatives as potential anti-cancer agents. It includes a summary of their anti-cancer activities, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
Benzosuberone, a bicyclic aromatic ketone, and its derivatives have emerged as a promising class of compounds in oncology research. These molecules have demonstrated significant cytotoxic effects against a variety of cancer cell lines, operating through diverse mechanisms of action that include the induction of apoptosis, disruption of microtubule dynamics, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Analysis of Anti-Cancer Activity
The anti-cancer efficacy of various benzosuberone derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following table summarizes the IC50 values of selected benzosuberone derivatives against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzosuberene analogue 37 | NCI-H460 (Lung Cancer) | 0.00547 | [1][2] |
| Benzosuberene analogue KGP18 (39) | N/A | Picomolar range | [1][2] |
| Benzosuberene analogue KGP156 (45) | N/A | Nanomolar range | [1][2] |
| Benzoxanthone derivative 3b | SGC-7901 (Gastric Cancer) | >100 (for 3a) | [3] |
| Benzoxanthone derivative 3c | SGC-7901 (Gastric Cancer) | More potent than 3b | [3] |
| Benzofuran-based chalcone 4g | HCC1806 (Breast Cancer) | 5.93 | [4] |
| Benzofuran-based chalcone 4g | HeLa (Cervical Cancer) | 5.61 | [4] |
| 1,5-Benzodiazepin-2-one derivative 3b | HCT-116 (Colon Cancer) | 9.18 | [5] |
| 1,5-Benzodiazepin-2-one derivative 3b | HepG-2 (Liver Cancer) | 6.13 | [5] |
| 1,5-Benzodiazepin-2-one derivative 3b | MCF-7 (Breast Cancer) | 7.86 | [5] |
Mechanisms of Action
Benzosuberone derivatives exert their anti-cancer effects through multiple mechanisms. A primary mode of action is the inhibition of tubulin polymerization, a critical process for cell division.[1][2][6][7] By disrupting microtubule dynamics, these compounds arrest the cell cycle, leading to programmed cell death, or apoptosis.
Several studies have elucidated the signaling pathways modulated by benzosuberones. For instance, some derivatives have been shown to induce apoptosis through a ROS-mediated mitochondrial dysfunction pathway.[3] This involves an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial membrane damage and the release of pro-apoptotic factors. Furthermore, benzosuberone analogs can inactivate critical survival pathways such as the Ras/ERK and PI3K/Akt pathways.[8]
Below are diagrams illustrating these key mechanisms of action.
Caption: Workflow for determining the in vitro cytotoxicity of benzosuberone derivatives.
Caption: Mechanism of action of benzosuberones via tubulin polymerization inhibition.
Caption: ROS-mediated mitochondrial dysfunction pathway induced by benzosuberones.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to evaluate the anti-cancer properties of benzosuberone derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the dose-dependent cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SGC-7901, A549, HeLa)
-
96-well micro-assay culture plates
-
Complete growth medium (specific to cell line)
-
Benzosuberone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The following day, treat the cells with a serial dilution of the benzosuberone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-cancer drug).
-
Incubate the plates for 48 hours.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using statistical software.[3]
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with benzosuberone derivatives.
Materials:
-
Cancer cell lines
-
6-well plates
-
Benzosuberone derivatives
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the benzosuberone derivatives for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-) are determined.[3]
Protocol 3: Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system. The expression of proteins of interest is normalized to a loading control (e.g., β-actin or GAPDH).[3]
Conclusion and Future Directions
Benzosuberone and its derivatives represent a versatile scaffold for the development of novel anti-cancer agents. Their ability to target fundamental cellular processes like cell division and induce apoptosis through various signaling pathways makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on optimizing the structure of benzosuberone derivatives to enhance their potency and selectivity, as well as exploring their efficacy in in vivo cancer models. The development of hybrid molecules incorporating the benzosuberone scaffold with other pharmacophores is also a promising strategy to overcome drug resistance and improve therapeutic outcomes.[9]
References
- 1. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzosuberone Derivatives as Potential CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of benzosuberone derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). This document includes quantitative data on the inhibitory activity of these compounds, detailed protocols for their experimental evaluation, and diagrams illustrating the relevant biological pathways and workflows.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapies. Benzosuberone, a tricyclic aromatic ketone, has emerged as a promising scaffold for the design of potent and selective CDK2 inhibitors. This document outlines the application of novel tricyclic and tetracyclic benzo[1][2]cycloheptane derivatives, synthesized from a benzosuberone core, as effective inhibitors of CDK2.
Data Presentation: Inhibitory Activity of Benzosuberone Derivatives
The following table summarizes the in vitro inhibitory activity of selected benzosuberone derivatives against CDK2 and their cytotoxic effects on human cancer cell lines.
| Compound ID | Modification | CDK2 IC₅₀ (µM)[3] | MCF-7 IC₅₀ (µM)[3] | MDA-MB-231 IC₅₀ (µM)[3] |
| 5 | 4-(4-morpholin-4-yl-phenyl)-1,3,4,5,6,7-hexahydro-benzo[1][2]cyclohepta[1,2-d]pyrimidine-2-thione | 0.112 | 5.73 | 6.18 |
| 8 | Tricyclic derivative with hydrazonyl chloride modification | 0.18 | 8.24 | 9.11 |
| Roscovitine | Reference CDK2 Inhibitor | 0.127 | - | - |
| Doxorubicin | Reference Anticancer Drug | - | 4.92 | 5.23 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating benzosuberone derivatives, the following diagrams are provided.
References
- 1. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 2. Identification of selective cyclin-dependent kinase 2 inhibitor from the library of pyrrolone-fused benzosuberene compounds: an in silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzosuberone in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the benzosuberone scaffold in the design and synthesis of novel anti-inflammatory agents. The information compiled herein, supported by experimental data and detailed protocols, is intended to guide researchers in the exploration of benzosuberone derivatives as potential therapeutic candidates.
Introduction
Benzosuberone, a bicyclic compound featuring a benzene ring fused to a seven-membered cycloheptanone ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and notably, anti-inflammatory properties[1][2][3]. The structural rigidity and synthetic tractability of the benzosuberone core make it an attractive starting point for the development of potent and selective modulators of key inflammatory pathways. This document outlines the rationale, methodologies, and key findings related to the anti-inflammatory potential of benzosuberone-based compounds.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of various compounds, including those with benzocyclic structures, are often attributed to their ability to modulate specific signaling pathways that orchestrate the inflammatory response. While direct evidence for benzosuberone derivatives is still an active area of research, based on the activity of structurally related compounds, the primary targets are hypothesized to be the Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) pathways, as well as the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever[4][5]. Similarly, 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, another class of potent pro-inflammatory molecules[6][7]. Dual inhibition of COX and 5-LOX is a promising strategy for developing anti-inflammatory drugs with a broader spectrum of activity and potentially improved safety profiles compared to traditional NSAIDs[7]. Several benzophenone and thiophene derivatives have been shown to inhibit these enzymes[4][5][7]. It is postulated that benzosuberone derivatives can be designed to fit into the active sites of these enzymes, thereby blocking the production of pro-inflammatory eicosanoids.
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival[8]. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules[9][10]. Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs[11][12]. It is hypothesized that certain benzosuberone derivatives may interfere with this pathway, potentially by inhibiting IKK activity or preventing NF-κB nuclear translocation.
Data Presentation: Anti-Inflammatory Activity of Benzocyclic Derivatives
The following tables summarize the anti-inflammatory activity of various benzocyclic compounds, including benzophenones and benzoxazoles, which serve as valuable proxies for the potential efficacy of benzosuberone derivatives.
Table 1: In Vitro COX Inhibition Data for Benzophenone-Thiazole Hybrids
| Compound | % PGE2 Inhibition | Reference |
| 5c | 82.8 | [13] |
| 5e | 83.1 | [13] |
| 5h | 82.1 | [13] |
| Indomethacin | 85.0 | [13] |
| Data from ex vivo human whole-blood assay. |
Table 2: In Vitro COX/LOX Inhibition Data for Thiophene Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 5b | >50 | 5.45 | 4.33 | [7] |
| Celecoxib | 8.2 | 0.53 | - | [7] |
| NDGA | - | - | 2.46 | [7] |
| NDGA: Nordihydroguaiaretic acid |
Table 3: In Vivo Anti-Inflammatory Activity of Benzophenone Derivatives in Croton Oil-Induced Ear Edema
| Compound | Edema Inhibition (%) | Reference |
| 2e | 75 | [4][5] |
| 3a | 80 | [4][5] |
| 3c | 78 | [4][5] |
| Dexamethasone | 90 | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of the anti-inflammatory properties of benzosuberone derivatives. These protocols are adapted from literature reports on structurally related compounds.
Protocol 1: Synthesis of Benzosuberone Derivatives
This is a general procedure for the synthesis of benzosuberone derivatives, which can be adapted based on the desired substitutions. For specific reaction conditions and characterization data, refer to the relevant synthetic literature[14].
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 12. Flavonoid derivatives targeting NF-kappaB | EurekAlert! [eurekalert.org]
- 13. Novel Synthesized Benzophenone Thiazole Hybrids Exhibited Ex Vivo and In Silico Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
Troubleshooting & Optimization
Troubleshooting low yield in benzosuberone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of benzosuberone, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzosuberone synthesis is resulting in a very low yield. What are the most common causes?
Low yields in benzosuberone synthesis can arise from several factors, particularly during the critical intramolecular Friedel-Crafts cyclization step used to form the seven-membered ring. The most common culprits include:
-
Sub-optimal Reaction Conditions: The choice of acid catalyst, reaction temperature, and reaction time are crucial. Inadequate conditions can lead to incomplete reaction or the formation of side products.
-
Poor Quality Starting Materials: Impurities in the 4-phenylbutyric acid precursor, especially moisture, can deactivate the catalyst and inhibit the reaction.
-
Issues with the Intramolecular Friedel-Crafts Cyclization: This ring-closing step is often the most challenging. Problems can include difficulty in forming the seven-membered ring compared to more favorable five- or six-membered rings, and potential side reactions like intermolecular polymerization or sulfonation of the aromatic ring if using sulfuric or methanesulfonic acid-based reagents at high temperatures.
-
Side Reactions and By-product Formation: Competing reactions can consume starting materials, thus reducing the yield of the desired benzosuberone product.
-
Inefficient Purification: Product loss during workup and purification steps can significantly impact the final yield.
Q2: I am struggling with the intramolecular Friedel-Crafts cyclization to form the benzosuberone ring. What are the key parameters to optimize?
The intramolecular Friedel-Crafts cyclization is the cornerstone of benzosuberone synthesis. Optimizing this step is critical for achieving a good yield. Here are the key parameters to consider:
-
Choice of Catalyst: The most common and effective catalysts for this cyclization are strong acid reagents.
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is a powerful dehydrating agent and is often the reagent of choice for this type of cyclization. It is known to promote efficient cyclization with fewer side reactions compared to other acids.
-
Polyphosphoric Acid (PPA): PPA is another widely used catalyst for intramolecular acylations. It is highly viscous, so thorough mixing is essential.
-
Methanesulfonic Acid: While a component of Eaton's reagent, it can be used alone, though it may be less effective and could lead to sulfonation side products at elevated temperatures.
-
-
Reaction Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. A temperature range of 80-100°C is often a good starting point. Higher temperatures can lead to decomposition and the formation of unwanted byproducts.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
-
Anhydrous Conditions: The presence of water will deactivate the acid catalyst. Ensure all glassware is thoroughly dried and that the starting materials and solvents are anhydrous.
Q3: I am observing the formation of multiple products or unexpected byproducts. How can I improve the selectivity of my reaction?
The formation of multiple byproducts suggests that side reactions are occurring. To optimize the selectivity of your reaction for benzosuberone, consider the following experimental adjustments:
-
Lower the Reaction Temperature: Many side reactions have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature may improve the selectivity for the target product.
-
Use a Milder Catalyst: If harsh conditions are leading to decomposition or side reactions, consider using a milder catalyst system. However, this may require longer reaction times.
-
Ensure High Purity of Starting Materials: Impurities in the 4-phenylbutyric acid derivative can lead to the formation of byproducts. Purify the starting material before the cyclization step.
-
Optimize the Work-up Procedure: The work-up procedure is critical for isolating the desired product and removing byproducts. A careful extraction and purification protocol, such as flash column chromatography, is essential.
Q4: My reaction mixture becomes a thick, unmanageable slurry, especially when using Polyphosphoric Acid (PPA). How can I address this?
The high viscosity of PPA can make stirring and handling the reaction mixture difficult. To mitigate this:
-
Increase the Reaction Temperature: Gently heating the PPA mixture (e.g., to 60-80°C) will decrease its viscosity and improve mixing.
-
Use a Mechanical Stirrer: For larger-scale reactions, a mechanical stirrer is more effective than a magnetic stir bar for ensuring efficient mixing in a viscous medium.
-
Consider Eaton's Reagent: Eaton's reagent is generally less viscous than PPA and can be a good alternative if handling PPA is proving to be a significant issue.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the intramolecular Friedel-Crafts cyclization to form benzosuberone derivatives.
| Precursor | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylbutyric acid | Methanesulfonic acid | 85-100 | 1 | ~67 (for α-tetralone) | J. Chem. Educ. 2005, 82, 6, 934 |
| Substituted 4-phenylbutyric acid | Eaton's Reagent | Not Specified | Not Specified | 74 | Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC |
| Substituted 4-phenylbutyric acid | Eaton's Reagent | Not Specified | Not Specified | 65 | Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC |
Note: The yield for the methanesulfonic acid-catalyzed reaction is for the formation of a six-membered ring (α-tetralone), which is structurally related to the seven-membered ring of benzosuberone and provides a useful benchmark.
Experimental Protocols
Key Experiment: Intramolecular Friedel-Crafts Cyclization of 4-Phenylbutyric Acid to Benzosuberone
This protocol is a general guideline and may require optimization for specific substituted 4-phenylbutyric acid derivatives.
Materials:
-
4-Phenylbutyric acid derivative
-
Eaton's Reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-phenylbutyric acid derivative (1 equivalent).
-
Under an inert atmosphere (nitrogen or argon), add Eaton's Reagent or PPA (typically 10-20 parts by weight relative to the starting material).
-
-
Reaction:
-
Stir the mixture at room temperature to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) using an oil bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure benzosuberone product and evaporate the solvent to yield the final product.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing low yields in benzosuberone synthesis.
Caption: A typical synthetic pathway for the preparation of benzosuberone.
Technical Support Center: Purification of 8,9-Dihydro-5H-benzoannulen-7(6H)-one
Technical Support Center: Purification of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one?
A1: The most common and effective purification techniques for 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one are vacuum distillation, recrystallization, and flash column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the key physical properties of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one relevant to its purification?
A2: Key physical properties that inform purification strategies include its melting point of 43-44 °C and its boiling point of 97-98 °C at a reduced pressure of 0.4-0.5 Torr.[2] The compound is a solid at room temperature, appearing as colorless crystals when pure.[2]
Q3: How can I remove a persistent colored impurity from my sample?
A3: If your product has a persistent color, it may be due to high molecular weight byproducts. A charcoal treatment during recrystallization can be effective. Alternatively, flash column chromatography is excellent for separating compounds based on polarity, which often resolves colored impurities.
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification by recrystallization or chromatography is recommended.
Q5: Is 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one stable to standard purification conditions?
A5: 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one is generally stable under standard purification conditions. However, prolonged exposure to high temperatures during distillation should be avoided to prevent potential decomposition. Similarly, strong acidic or basic conditions during chromatographic purification should be used with caution if the compound is suspected to be sensitive.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or uneven boiling | - Insufficient agitation.- Superheating of the liquid. | - Add boiling chips or a magnetic stir bar to the distillation flask.- Ensure smooth and even heating of the flask. |
| Product solidifying in the condenser | - The condenser water is too cold.- The melting point of the compound is close to the condenser temperature. | - Use room temperature water for the condenser or drain the condenser jacket entirely.- Gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. |
| Difficulty achieving the required vacuum | - Leaks in the distillation apparatus. | - Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. Apply a thin layer of vacuum grease to all ground glass joints. |
| Low recovery of the product | - Hold-up in the distillation apparatus.- Incomplete distillation. | - Use a smaller distillation setup for smaller quantities to minimize surface area.- Ensure the distillation is carried out to completion by monitoring the temperature and distillate collection. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.- Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid) | - The solution is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Re-heat the solution and add more solvent to lower the saturation point.- Choose a solvent with a lower boiling point. |
| Low yield of crystals | - The compound is too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration. | - Choose a different solvent or a solvent pair where the compound has lower solubility when cold.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the compound from impurities | - Inappropriate solvent system.- Column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots.- Ensure the column is packed uniformly without any cracks or channels. |
| Compound is not eluting from the column | - The solvent system is not polar enough. | - Gradually increase the polarity of the eluent. For ketones, a mixture of ethyl acetate and hexanes is a common starting point. |
| Streaking or tailing of the compound band | - The compound is interacting too strongly with the silica gel.- The column is overloaded. | - Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) to the eluent.- Ensure the amount of crude material loaded is appropriate for the column size. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Melting Point | 43-44 °C | [2] |
| Boiling Point | 97-98 °C at 0.4-0.5 Torr | [2] |
| Reported Yield (Post-Purification) | 84% | [2] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup : Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a round-bottom flask of an appropriate size for the amount of crude material.
-
Sample Preparation : Place the crude 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one into the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation : Connect the apparatus to a vacuum pump and slowly evacuate the system to a pressure of 0.4-0.5 Torr.
-
Heating : Begin stirring and gently heat the distillation flask using a heating mantle.
-
Distillation : Collect the fraction that distills at 97-98 °C. The pure product will crystallize in the receiving flask upon cooling.
-
Completion : Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature before dismantling.
Protocol 2: Purification by Recrystallization
-
Solvent Selection : Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or mixtures with water are often good starting points.
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals in a vacuum oven or air dry them.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase : Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading : Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent, and load it onto the top of the silica gel column.
-
Elution : Begin eluting the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes). The ideal solvent system should provide good separation on a TLC plate.
-
Fraction Collection : Collect fractions in test tubes or vials.
-
Analysis : Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one.
Visualizations
Caption: Workflow for purification by vacuum distillation.
Caption: Workflow for purification by recrystallization.
Caption: Troubleshooting decision logic for purification.
Overcoming challenges in the synthesis of benzosuberone derivatives
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzosuberone derivatives.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Friedel-Crafts Cyclization
Q: My intramolecular Friedel-Crafts cyclization to form the benzosuberone core is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in this key step are a common challenge. Here is a systematic approach to troubleshoot the issue:
-
Purity of the Starting Carboxylic Acid: Ensure the precursor, the phenylpentanoic acid derivative, is of high purity. Impurities can interfere with the cyclization reaction. It is advisable to purify the carboxylic acid by flash chromatography before proceeding.[1]
-
Choice and Quality of Cyclizing Agent: Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) is commonly and effectively used for this cyclization.[1][2][3]
-
Freshness of Reagent: Ensure the Eaton's reagent is fresh. Over time, its activity can decrease.
-
Stoichiometry: The amount of Eaton's reagent is critical. A common protocol uses approximately 3g of Eaton's reagent per millimole of the carboxylic acid.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at room temperature.[1] Running the reaction at elevated temperatures could lead to side reactions and decomposition.
-
Reaction Time: A reaction time of 12 hours is often sufficient for the cyclization to go to completion.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time.
-
-
Work-up Procedure: The work-up is crucial to prevent product loss and degradation.
Issue 2: Formation of Significant By-products
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of by-products. What are the common side reactions and how can I minimize them?
A: Side product formation can significantly lower your yield and complicate purification. Here are some common issues and solutions:
-
Incomplete Hydrogenation of the Alkene: If your synthesis involves a Wittig reaction followed by hydrogenation, ensure the hydrogenation step is complete.[1][2] Any remaining unsaturated carboxylic acid will not cyclize properly.
-
Alternative Cyclization Pathways: Depending on the substituents on the aromatic ring, alternative cyclization products (isomers) may form. This is particularly relevant in Friedel-Crafts reactions. The use of milder cyclizing agents or different reaction conditions might be necessary to improve regioselectivity.
-
Polymerization: Under harsh acidic conditions, polymerization of the starting material or product can occur. Using the recommended amount of Eaton's reagent and maintaining the reaction at room temperature can help minimize this.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my benzosuberone derivative from the crude reaction mixture. What are some effective purification strategies?
A: Purification of benzosuberone derivatives is most commonly achieved by flash chromatography on silica gel.[1]
-
Column Chromatography:
-
Solvent System: A gradient of ethyl acetate (EtOAc) in hexanes is typically effective.[1] The exact gradient will depend on the polarity of your specific derivative. A typical gradient might start from 7% EtOAc in hexanes and gradually increase to 40-60% EtOAc.[1]
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
-
-
Recrystallization: For solid benzosuberone derivatives, recrystallization can be an effective final purification step to obtain highly pure material. The choice of solvent will depend on the solubility of the compound.
-
Characterization: After purification, it is essential to characterize the product to confirm its identity and purity using techniques like 1H NMR, 13C NMR, and mass spectrometry.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient synthetic route to benzosuberone derivatives?
A1: A widely used and effective method involves a three-step sequence:
-
Wittig Olefination: Reaction of a substituted benzaldehyde with a phosphonium ylide (e.g., (3-carboxypropyl)triphenylphosphonium bromide) to form a pentenoic acid derivative.[1][2]
-
Hydrogenation: Reduction of the carbon-carbon double bond of the pentenoic acid derivative using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the corresponding phenylpentanoic acid.[1]
-
Intramolecular Friedel-Crafts Annulation: Cyclization of the phenylpentanoic acid using Eaton's reagent to form the benzosuberone core.[1][2][3]
This approach has been reported to be higher-yielding compared to older methods like ring-expansion strategies.[2][3]
Q2: Are there alternative methods for the cyclization step?
A2: Yes, while Eaton's reagent is very common, other strong acids or Lewis acids can potentially be used for the intramolecular Friedel-Crafts acylation. An alternative strategy that has been successful is an intramolecular acid chloride mediated cyclization.[2]
Q3: My desired benzosuberene analogue is not accessible by the methodology involving aryl lithium addition to the benzosuberone. What could be the issue and what is an alternative?
A3: In some cases, the desired 1,2-carbonyl addition of an aryl lithium reagent to the benzosuberone may fail. A possible reason is that competing enolate formation is a faster reaction. An alternative synthetic strategy is to use a Suzuki coupling to attach the pendant aryl ring.[1]
Q4: How can I perform a regioselective demethylation on a methoxy-substituted benzosuberone?
A4: A regioselective demethylation of methoxy-substituted benzosuberones can be achieved using an ionic liquid such as [TMAH][Al2Cl7].[1][2]
Data Presentation
Table 1: Illustrative Yields for Key Steps in a Typical Benzosuberone Synthesis
| Step | Reactants | Product | Reagents & Conditions | Yield (%) | Reference |
| Wittig Olefination | 2,3-Dimethoxybenzaldehyde, (3-carboxypropyl)triphenyl phosphonium bromide | 5-(2',3'-Dimethoxyphenyl)pent-4-enoic acid | Potassium tert-butoxide, THF, room temp, 12h | Not specified | [1] |
| Hydrogenation | 5-(2',3'-Dimethoxyphenyl)pent-4-enoic acid | 5-(2',3'-Dimethoxyphenyl)pentanoic acid | 10% Pd/C, H2, Methanol, room temp, 12h | Not specified | [1] |
| Friedel-Crafts Cyclization | 5-(2',3'-Dimethoxyphenyl)pentanoic acid | 1,2-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[4]annulen-5-one | Eaton's reagent, room temp, 12h | 74 | [1] |
| Demethylation | 1,2-Dimethoxy-benzocycloheptan-5-one | 1-Hydroxy-2-methoxy-benzocycloheptan-5-one | [TMAH][Al2Cl7] | 65 | [1] |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[4]annulen-5-one [1]
-
Wittig Olefination: To a stirred solution of (3-carboxypropyl)triphenyl phosphonium bromide (1.1 eq) in anhydrous THF, add potassium tert-butoxide (2.2 eq). Stir the mixture at room temperature for 1 hour. Add a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in THF. Continue stirring at room temperature for 12 hours. Remove THF under reduced pressure, quench the residue with 2 M HCl, and extract with ethyl acetate.
-
Hydrogenation: Dissolve the crude product from the previous step in methanol. Add 10% palladium on carbon catalyst. Stir the mixture under a hydrogen atmosphere for 12 hours at room temperature. Filter the reaction mixture through Celite® and wash the filter cake with ethyl acetate. Evaporate the combined organic phases under reduced pressure.
-
Intramolecular Friedel-Crafts Cyclization: To the crude carboxylic acid from the hydrogenation step, add Eaton's reagent (approximately 3g per mmol of carboxylic acid). Stir the mixture at room temperature for 12 hours. Carefully pour the reaction mixture over ice and neutralize with sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over sodium sulfate and evaporate the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: A typical synthetic workflow for benzosuberone derivatives.
Caption: A troubleshooting decision tree for low yield in the cyclization step.
References
- 1. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Benzosuberone Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on achieving regioselective functionalization of the benzosuberone scaffold. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of the benzosuberone aromatic ring?
A1: The regioselectivity of functionalizing the aromatic ring of benzosuberone is primarily governed by a combination of electronic and steric effects. The inherent directing effects of substituents already present on the aromatic ring will dictate the position of incoming electrophiles or the site of C-H activation. For instance, electron-donating groups (EDGs) typically direct incoming groups to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.[1][2] The steric bulk of both the substrate and the incoming reagent can also play a significant role, often favoring substitution at the less hindered position.[3] In transition metal-catalyzed C-H functionalization, the choice of directing group, catalyst, and ligands are all critical factors that can override the inherent reactivity of the C-H bonds to achieve a desired regioselectivity.[4][5]
Q2: How can I favor functionalization at a specific position on the benzosuberone aromatic ring (e.g., C1, C2, C3, or C4)?
A2: Achieving site-specific functionalization requires a strategic approach:
-
For ortho and para positions: If you have an electron-donating group on the aromatic ring, traditional electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) will naturally favor these positions.[2] For C-H functionalization, a wide range of directing groups can be installed to specifically direct a metal catalyst to the ortho position.
-
For the meta position: If an electron-withdrawing group is present, electrophilic substitution will be directed to the meta position.[1] Achieving meta selectivity in C-H functionalization is more challenging but can be accomplished using specialized directing groups that position the catalyst appropriately.[3]
-
Leveraging Steric Hindrance: In some cases, bulky substituents can block the more reactive positions, allowing for functionalization at a less sterically hindered site.
Q3: What is the role of a directing group in controlling regioselectivity, and how do I choose one?
A3: A directing group is a functional group that is part of the substrate and coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. This directed interaction facilitates the selective cleavage and functionalization of that C-H bond.[4][5]
The choice of a directing group depends on several factors:
-
The target C-H bond: Different directing groups have different geometric constraints and will direct functionalization to specific positions (most commonly ortho).
-
The reaction conditions: The directing group must be stable under the reaction conditions.
-
Ease of installation and removal: Ideally, the directing group should be easy to introduce into the starting material and remove from the product without affecting other functional groups. Common directing groups include amides, pyridines, and carboxylic acids.
Q4: Can I functionalize the benzylic position (C6 or C9) of the seven-membered ring selectively over the aromatic ring?
A4: Yes, selective functionalization at the benzylic positions is possible and typically proceeds through different mechanisms than aromatic functionalization. Radical reactions, for example, using reagents like N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at the benzylic position. This can then be further elaborated. The key is to use reaction conditions that favor radical pathways over electrophilic or organometallic pathways that would target the aromatic ring.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution
| Problem | Potential Cause | Suggested Solution |
| A mixture of ortho, meta, and para isomers is obtained. | The directing effect of the existing substituent is not strong enough to completely control the position of the incoming electrophile. Reaction conditions may be too harsh, leading to loss of selectivity. | - Ensure the reaction temperature is appropriately controlled; higher temperatures can sometimes lead to a loss of selectivity. - Consider using a milder electrophile or a different Lewis acid catalyst that may offer better selectivity. - If possible, modify the existing substituent to enhance its directing effect (e.g., converting a weakly activating group to a strongly activating one). |
| The desired regioisomer is the minor product. | Steric hindrance may be preventing reaction at the electronically favored position. For example, a bulky substituent may disfavor ortho-substitution, leading to the para-isomer as the major product. | - To favor the ortho product, consider using a less sterically demanding electrophile. - To enhance para selectivity, a bulkier reagent or catalyst might be employed to further block the ortho positions. |
| Multiple substitutions occur on the aromatic ring. | The activated aromatic ring of the product is more reactive than the starting material, leading to a second substitution reaction. | - Use a stoichiometric amount of the electrophile or a slight excess of the benzosuberone starting material. - Perform the reaction at a lower temperature to slow down the rate of the second substitution. |
Issue 2: Challenges in Directed C-H Functionalization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion to the desired functionalized product. | - The directing group is not effectively coordinating to the metal catalyst. - The catalyst is being poisoned by impurities. - The C-H bond is not sufficiently activated. | - Screen different directing groups that may have better coordinating ability. - Ensure all reagents and solvents are pure and anhydrous. - Increase the reaction temperature or use a more active catalyst system. - Consider using a ligand that can enhance the catalytic activity. |
| Functionalization occurs at an undesired position. | The inherent reactivity of a C-H bond is overriding the directing group effect. The geometry of the directing group may allow for activation of multiple C-H bonds. | - Modify the directing group to alter its geometric constraints and favor the desired position. - Experiment with different metal catalysts and ligands, as these can significantly influence regioselectivity.[3] - Lowering the reaction temperature may favor the thermodynamically preferred product. |
| Difficulty in removing the directing group after the reaction. | The cleavage conditions for the directing group are affecting other functional groups in the molecule. | - Screen a variety of cleavage conditions (e.g., acidic, basic, reductive, oxidative). - If possible, choose a directing group at the beginning of the synthesis that is known to be cleavable under mild conditions. |
Experimental Protocols
Representative Protocol for Regioselective Nitration of an Activated Benzosuberone
This protocol describes a general procedure for the nitration of a benzosuberone derivative bearing an electron-donating group (EDG), which directs nitration to the ortho and para positions.
Materials:
-
Substituted Benzosuberone (1.0 eq)
-
Fuming Nitric Acid (1.1 eq)
-
Acetic Anhydride
-
Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the substituted benzosuberone in a mixture of acetic acid and acetic anhydride at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of fuming nitric acid in acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
-
Characterize the isolated products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regiochemical outcome and calculate the isomer ratio.
Quantitative Data (Example): The nitration of a benzosuberone with a hydroxyl group at the C2 position would be expected to yield a mixture of the C1 and C3-nitro derivatives (ortho and para to the hydroxyl group). The ratio of these isomers will depend on the specific reaction conditions and the steric environment around the aromatic ring.
| Product | Regioisomer | Typical Yield Range |
| 1-Nitro-2-hydroxy-benzosuberone | ortho | 30-50% |
| 3-Nitro-2-hydroxy-benzosuberone | para | 40-60% |
Note: This data is representative and actual yields and isomer ratios will vary depending on the specific substrate and reaction conditions.
Representative Protocol for Palladium-Catalyzed ortho-Arylation of a Benzosuberone with a Directing Group
This protocol outlines a general procedure for the C-H arylation of a benzosuberone derivative containing a picolinamide directing group.
Materials:
-
Picolinamide-derivatized Benzosuberone (1.0 eq)
-
Aryl Halide (e.g., Aryl Iodide) (1.5 eq)
-
Pd(OAc)₂ (5 mol%)
-
K₂CO₃ (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried Schlenk flask, add the picolinamide-derivatized benzosuberone, aryl halide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Example): For a benzosuberone with a picolinamide directing group at the C1 position, the arylation is expected to occur selectively at the C2 position (ortho to the directing group).
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| 1-(Picolinamido)benzosuberone | 4-Iodoanisole | 1-(Picolinamido)-2-(4-methoxyphenyl)benzosuberone | 70-90% |
Note: This data is representative and actual yields will vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Decision pathway for electrophilic aromatic substitution on a substituted benzosuberone.
References
- 1. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Photocatalytic regioselective C–H bond functionalizations in arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Benzosuberone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst deactivation in palladium-catalyzed benzosuberone reactions, particularly α-arylation.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed α-arylation of benzosuberone is sluggish or has stalled. What are the likely causes?
A1: Several factors can lead to poor catalyst performance. The most common culprits include:
-
Catalyst Deactivation: The active Pd(0) species can deactivate through several pathways, including aggregation into inactive palladium black, oxidative degradation of phosphine ligands, or the formation of stable, off-cycle Pd complexes.
-
Improper Catalyst Activation: If you are using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) state will result in low activity.
-
Reagent Purity: Impurities in solvents, starting materials, or the base can poison the catalyst. Water and oxygen can be particularly detrimental.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination can lead to slow reaction rates and increased catalyst deactivation.
Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which consists of aggregated, inactive palladium nanoparticles. This is a common mode of deactivation. To prevent its formation:
-
Use appropriate ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and prevent aggregation.[1]
-
Control the reaction temperature: Excessively high temperatures can accelerate catalyst decomposition and aggregation.
-
Ensure proper mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can promote catalyst decomposition.
Q3: My reaction is producing significant side products. What are the common side reactions and how can they be minimized?
A3: Common side reactions in the α-arylation of ketones include:
-
Homocoupling of the aryl halide.
-
β-hydride elimination from the palladium enolate intermediate, leading to the formation of unsaturated ketones.
-
Diarylation of the ketone.
To minimize these side reactions:
-
Optimize the ligand: The use of sterically hindered ligands can suppress β-hydride elimination and favor the desired reductive elimination step.[1]
-
Control the stoichiometry: Using a slight excess of the ketone can help to minimize diarylation.
-
Choose the appropriate base: The strength and nature of the base can influence the selectivity of the reaction.
Q4: Can a deactivated palladium catalyst be regenerated?
A4: In some cases, catalyst activity can be restored. For instance, if the deactivation is due to the formation of Pd(0) aggregates, treatment with an oxidizing agent like benzoquinone can sometimes re-oxidize the palladium to the active Pd(II) state, which can then be reduced in situ to re-enter the catalytic cycle.[2][3] However, if the deactivation is due to ligand degradation or irreversible poisoning, regeneration is generally not feasible.
Troubleshooting Guides
Issue 1: Low or No Conversion
This guide provides a systematic approach to troubleshooting failed or low-yielding palladium-catalyzed benzosuberone α-arylation reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Issue 2: Catalyst Deactivation (Palladium Black Formation)
This guide focuses on diagnosing and mitigating catalyst deactivation that manifests as the formation of palladium black.
Deactivation Mitigation Strategy
Caption: Strategy to mitigate palladium black formation.
Quantitative Data
The choice of ligand significantly impacts catalyst performance and stability. The following table summarizes turnover numbers (TON) and turnover frequencies (TOF) for the α-arylation of various ketones with different palladium catalyst systems. Higher TON and TOF values generally indicate a more active and stable catalyst.
| Catalyst System (Pd Source/Ligand) | Ketone Substrate | Aryl Halide | Base | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | Acetophenone | 4-Chlorotoluene | NaOtBu | 20,000 | >1000 | [4] |
| Pd₂(dba)₃ / Xantphos | 2-Methyl-3-pentanone | 4-Bromotoluene | K₃PO₄ | >1000 | - | [5] |
| (SIPr)Pd(Py)Cl₂ | Propiophenone | 4-Chloroanisole | K₃PO₄ | up to 7300 | ~10,000 | [1][6] |
| Pd(OAc)₂ / RuPhos | Cyclohexanone | 1-Bromo-4-tert-butylbenzene | LHMDS | >5000 | - | [7] |
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates a more stable and efficient catalyst. TOF (Turnover Frequency) = TON / reaction time. A higher TOF indicates a faster reaction.
Experimental Protocols
Protocol 1: General Procedure for a Trial α-Arylation of Benzosuberone
This protocol provides a starting point for the palladium-catalyzed α-arylation of benzosuberone.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos, XPhos) or NHC precatalyst
-
Benzosuberone
-
Aryl halide (e.g., 4-bromoanisole)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk flask or glovebox
-
Stir bar
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the ligand to a dry Schlenk flask equipped with a stir bar.
-
If using a pre-formed catalyst, add it directly to the flask.
-
-
Reaction Setup:
-
Add the base, benzosuberone, and the aryl halide to the Schlenk flask.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
-
Reaction:
-
Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Analysis of a Deactivated Catalyst using X-ray Absorption Spectroscopy (XAS)
This protocol outlines the general steps for analyzing a spent catalyst to understand the deactivation mechanism. This is an advanced characterization technique and requires specialized equipment.
Procedure:
-
Sample Preparation:
-
Carefully isolate the spent catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent to remove any adsorbed organic material.
-
Dry the catalyst under vacuum.
-
-
XAS Data Acquisition:
-
Data Analysis:
-
Analyze the X-ray Absorption Near Edge Structure (XANES) region to determine the average oxidation state of the palladium. A shift to lower energy compared to a Pd(II) standard suggests reduction to Pd(0).[3]
-
Analyze the Extended X-ray Absorption Fine Structure (EXAFS) region to determine the coordination environment of the palladium atoms. The presence of Pd-Pd scattering paths is indicative of the formation of palladium nanoparticles.[2][3]
-
Signaling Pathways and Logical Relationships
Catalytic Cycle for α-Arylation of Ketones
This diagram illustrates the key steps in the generally accepted mechanism for the palladium-catalyzed α-arylation of ketones. Understanding this cycle is crucial for diagnosing issues, as problems can arise at any stage.
Caption: The catalytic cycle of α-arylation.
Decision Tree for Ligand Selection
The choice of ligand is critical for a successful reaction. This decision tree provides a simplified guide for selecting an appropriate ligand class based on the reaction outcome.
Caption: Ligand selection decision tree.
References
- 1. Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude Benzosuberone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude benzosuberone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude benzosuberone product synthesized via intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid?
A1: The primary impurities in crude benzosuberone from this synthesis route typically include:
-
Unreacted Starting Material: 4-phenylbutyric acid may remain if the cyclization reaction does not go to completion.
-
Regioisomers: Depending on the substitution pattern of the aromatic ring, alternative cyclization products (isomers) can form. For instance, with substituted phenylbutyric acids, the acylation could occur at different positions on the aromatic ring.[1]
-
Polymeric Side Products: Under strong acidic conditions, intermolecular reactions can occur, leading to the formation of polymeric byproducts.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., nitrobenzene, carbon disulfide, or chlorinated solvents often used in Friedel-Crafts reactions) and quenching agents may be present.
Q2: What are the recommended starting points for purification of crude benzosuberone?
A2: A two-step purification process is generally recommended for achieving high-purity benzosuberone:
-
Column Chromatography: This is an effective method for the initial removal of a broad range of impurities, including unreacted starting materials, polar byproducts, and some regioisomers.
-
Recrystallization: Following column chromatography, recrystallization is used to remove any remaining minor impurities and to obtain a highly crystalline final product with a sharp melting point.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[2][3][4]
-
Column Chromatography: Fractions collected from the column can be spotted on a TLC plate to identify which fractions contain the pure product.
-
Recrystallization: The purity of the recrystallized solid can be compared to the crude material by spotting solutions of both on a TLC plate. A single, well-defined spot for the recrystallized product indicates successful purification.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of benzosuberone from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the eluent system using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A good separation on TLC will show a clear difference in the Retention Factor (Rf) values between benzosuberone and its impurities. |
| Column Overloading | The amount of crude material loaded onto the column should not exceed 1-5% of the mass of the stationary phase (silica gel or alumina). Overloading leads to broad bands and poor separation. |
| Column Channeling | Uneven packing of the stationary phase can create channels, leading to inefficient separation. Ensure the silica gel or alumina is packed uniformly as a slurry and is not allowed to run dry. |
| Co-eluting Impurities | If an impurity has a very similar polarity to benzosuberone, complete separation by isocratic elution may be difficult. Consider using a shallow gradient elution, where the solvent polarity is increased slowly over time. |
Issue: Low recovery of benzosuberone from the column.
| Possible Cause | Troubleshooting Steps |
| Irreversible Adsorption | Benzosuberone may strongly adsorb to acidic sites on the silica gel. Adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent can help to improve recovery. |
| Product Streaking/Tailing | This can be caused by interactions with the stationary phase or overloading. In addition to the solutions for poor separation, ensure the sample is dissolved in a minimal amount of solvent before loading. |
| Elution with too Weak a Solvent | If the eluent is not polar enough, the product will move too slowly or not at all. Gradually increase the polarity of the eluent to ensure complete elution of the benzosuberone. |
Recrystallization
Issue: Benzosuberone "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| Solution is too concentrated | Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool slowly. |
| Cooling is too rapid | Allow the hot solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out over crystallization. |
| Inappropriate Solvent | The boiling point of the solvent may be too high, or the solubility of benzosuberone in the solvent at room temperature may be too high. Screen for alternative solvents or solvent mixtures. |
Issue: Low yield of recrystallized benzosuberone.
| Possible Cause | Troubleshooting Steps |
| Too much solvent used | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of the product dissolved at low temperatures, reducing the yield. If too much solvent was added, carefully evaporate some of it and allow the solution to cool again. |
| Incomplete crystallization | Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Crystals lost during washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Experimental Protocols
Protocol 1: Purification of Crude Benzosuberone by Column Chromatography
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude benzosuberone in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).
-
Visualize the spots under UV light. The major spot will be benzosuberone. Note the presence of other spots corresponding to impurities.
-
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude benzosuberone in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions in test tubes.
-
Monitor the elution of compounds by spotting fractions on TLC plates.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions that contain pure benzosuberone (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified benzosuberone.
-
Protocol 2: Recrystallization of Benzosuberone
-
Solvent Selection:
-
Place a small amount of the purified benzosuberone from the column in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, methanol, or a mixture like ethanol/water).
-
Heat the test tube gently. A good solvent will dissolve the compound when hot but the compound will precipitate out upon cooling.
-
-
Recrystallization Procedure:
-
Place the benzosuberone to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Data Presentation
Table 1: Hypothetical Purification Data for Crude Benzosuberone
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC (%) |
| Crude Product | 10.0 | - | - | 85 |
| Column Chromatography | 10.0 | 8.2 | 82 | 97 |
| Recrystallization | 8.2 | 7.5 | 91.5 | >99 |
| Overall | 10.0 | 7.5 | 75 | >99 |
Visualizations
Caption: Experimental workflow for the purification of crude benzosuberone.
Caption: Troubleshooting logic for low yield in benzosuberone purification.
References
- 1. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Enhancing the Stability of Benzosuberone Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of benzosuberone intermediates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues encountered with benzosuberone intermediates?
A1: Benzosuberone intermediates, like many aromatic ketones, can be susceptible to several degradation pathways. The specific instability often depends on the functional groups present on the benzosuberone core and the experimental conditions. Key stability concerns include:
-
Oxidation: The benzylic position of the seven-membered ring is prone to oxidation, which can lead to the formation of hydroperoxides and subsequently to ring cleavage or other degradation products. The presence of electron-donating groups on the aromatic ring can exacerbate this issue.
-
Photodegradation: Aromatic ketones are often photosensitive. Exposure to light, particularly UV radiation, can lead to the formation of reactive intermediates and subsequent degradation.[1]
-
Hydrolysis: If the intermediate contains hydrolyzable functional groups, such as esters or amides, they can be cleaved under acidic or basic conditions.
-
Thermal Degradation: High temperatures during synthesis, purification, or storage can lead to decomposition. The thermal stability is influenced by the substitution pattern on the benzene ring.[2]
-
Reactivity of the Carbonyl Group: The ketone functional group can undergo various reactions, such as aldol condensation or reactions with nucleophiles, leading to impurities if not properly controlled.
Q2: How can I improve the stability of my benzosuberone intermediate during synthesis and purification?
A2: Enhancing stability during these crucial steps often involves a combination of strategies:
-
Use of Protective Groups: Protecting reactive functional groups is a common and effective strategy.[3][4][5][6][7] For example, hydroxyl or amino groups on the benzosuberone scaffold can be protected to prevent unwanted side reactions. The choice of protecting group is critical and should be stable to the reaction conditions while being easily removable later.
-
Control of Reaction Conditions:
-
Temperature: Maintain the lowest effective temperature for reactions and purifications to minimize thermal degradation.
-
Atmosphere: For oxygen-sensitive intermediates, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Light: Protect light-sensitive intermediates from light by using amber glassware or covering the reaction vessel with aluminum foil.
-
-
Purification Method: Choose a purification method that is rapid and avoids harsh conditions. Flash chromatography is often preferred over methods that require prolonged heating.
-
pH Control: If your intermediate is sensitive to acid or base, ensure the pH is controlled during workup and purification.
Q3: What is the role of substituents on the stability of the benzosuberone ring?
A3: Substituents on the aromatic ring can significantly influence the stability of the benzosuberone intermediate through electronic and steric effects.[2][8][9]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) can increase the thermal stability of the aromatic ring by reducing its electron density.[2]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) can sometimes decrease stability by making the ring more susceptible to electrophilic attack and oxidation.
-
Bulky Substituents: Sterically bulky groups can provide a shielding effect, protecting the ring and adjacent functional groups from attack, thereby enhancing thermal stability.[2]
Troubleshooting Guides
Issue 1: Unexpected Impurities in the Final Product Believed to be Degradation Products of a Benzosuberone Intermediate.
| Potential Cause | Troubleshooting Step |
| Oxidative Degradation | 1. Re-run the reaction under an inert atmosphere (N2 or Ar). 2. Degas all solvents before use. 3. Consider adding a radical scavenger or antioxidant if compatible with the reaction chemistry. |
| Photodegradation | 1. Repeat the synthesis and purification steps with complete protection from light. 2. Analyze samples at each step to pinpoint where the impurity is forming. |
| Acid/Base Instability | 1. Carefully neutralize the reaction mixture after acidic or basic steps. 2. Use a buffered system for purification if possible. 3. Consider using a non-aqueous workup. |
| Thermal Degradation | 1. Lower the reaction temperature and extend the reaction time if necessary. 2. Use a lower boiling point solvent for extraction and a lower temperature for solvent removal (e.g., rotary evaporation at reduced pressure). |
Issue 2: Poor Yield or Complete Decomposition of the Benzosuberone Intermediate During a Specific Synthetic Step.
| Potential Cause | Troubleshooting Step |
| Incompatible Reagents | 1. Review the compatibility of all reagents with the functional groups on your benzosuberone intermediate. 2. Consider if a functional group needs to be protected before this step.[3][4][5][6][7] |
| Harsh Reaction Conditions | 1. Attempt the reaction under milder conditions (e.g., lower temperature, less concentrated reagents). 2. Explore alternative synthetic routes that avoid harsh conditions. |
| Intermediate Instability | 1. If the intermediate is known to be unstable, try to generate it in situ and use it immediately in the next step without isolation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Benzosuberone Intermediate
Forced degradation studies are essential for identifying potential degradation products and pathways.[10][11][12][13]
Objective: To assess the stability of a benzosuberone intermediate under various stress conditions.
Materials:
-
Benzosuberone intermediate
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H2O2), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the benzosuberone intermediate in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 24 hours.
-
Neutralize the solutions with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep both solutions at room temperature for 24 hours.
-
Neutralize the solutions with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
To another 1 mL of the stock solution, add 1 mL of 30% H2O2.
-
Keep both solutions at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the intermediate in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (intermediate in methanol), by HPLC.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent intermediate.
-
Data Presentation:
Summarize the percentage of degradation in a table for easy comparison.
| Stress Condition | Strength/Temperature | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24h @ RT | ||
| 1 N HCl | 24h @ 60°C | |||
| Base Hydrolysis | 0.1 N NaOH | 24h @ RT | ||
| 1 N NaOH | 24h @ RT | |||
| Oxidation | 3% H2O2 | 24h @ RT | ||
| 30% H2O2 | 24h @ RT | |||
| Thermal | 80°C | 48h | ||
| Photolytic | 1.2 million lux h | - |
Visualizations
Caption: General degradation pathways of benzosuberone intermediates.
Caption: Workflow for a forced degradation study.
References
- 1. Ruxolitinib photodegradation mechanisms by theoretical and experimental chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. longdom.org [longdom.org]
Validation & Comparative
Comparative analysis of benzosuberone and tetralone derivatives
A Comparative Analysis of Benzosuberone and Tetralone Derivatives in Drug Discovery
Benzosuberone and tetralone derivatives are privileged bicyclic scaffolds that have garnered significant attention in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. Both structures consist of a benzene ring fused to a cycloalkanone, but they differ in the size of the saturated ring: tetralone features a six-membered ring (a benzofused cyclohexanone), while benzosuberone possesses a seven-membered ring (a benzofused cycloheptanone). This subtle structural difference significantly influences their conformational flexibility and, consequently, their pharmacological profiles. This guide provides a comparative analysis of their performance as scaffolds for developing therapeutic agents, supported by experimental data.
Chemical Structures

Figure 1. Core chemical structures of α-Tetralone and 1-Benzosuberone.
Anticancer Activity
Both tetralone and benzosuberone scaffolds are integral to the development of novel anticancer agents.[1][2] Derivatives have been synthesized and evaluated against various human cancer cell lines, demonstrating a range of cytotoxic activities.
Tetralone Derivatives: The tetralin ring, the core of tetralone, is found in established anticancer drugs like the anthracycline antibiotics (doxorubicin, daunorubicin) and podophyllotoxin derivatives.[3] Numerous studies have focused on synthesizing novel tetralone derivatives with antiproliferative properties.[1][3] For instance, a series of tetralone derivatives bearing a sulfonamide scaffold demonstrated selective anti-breast cancer potential, inducing apoptosis and cell cycle arrest at the G2/M phase in MCF-7 cells.[4] Another study on longifolene-derived tetralones incorporating a 1,2,4-triazole moiety also reported broad-spectrum anticancer activity.[3]
Benzosuberone Derivatives: The benzosuberone moiety is also a key feature in several natural and synthetic compounds with antitumor properties.[2][5] These compounds are considered potential vascular disrupting agents that can selectively target the microvessels that supply blood to tumors.[2]
The following table summarizes the cytotoxic activity (IC50) of selected derivatives against various cancer cell lines.
| Table 1: Comparative Anticancer Activity (IC50 in µM) | |||||
| Compound Class | Derivative | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | HepG2 (Liver) |
| Tetralone | 6d | 10.31 ± 2.01 | 11.35 ± 1.29 | 12.01 ± 2.03 | 19.34 ± 2.11 |
| Tetralone | 6g | 4.42 ± 2.93 | 11.51 ± 2.11 | 10.15 ± 1.98 | 15.22 ± 2.53 |
| Tetralone | 6h | 12.11 ± 1.95 | 9.89 ± 1.77 | 11.23 ± 2.13 | 20.01 ± 2.44 |
| Tetralone | Compound 11 | 77.5% growth inhibition | - | - | - |
| Reference Drug | 5-FU | 16.54 ± 2.56 | 20.31 ± 3.01 | 18.99 ± 2.87 | 22.87 ± 3.14 |
| Reference Drug | Doxorubicin | - | - | - | - |
Note: Data for benzosuberone derivatives with specific IC50 values against these cell lines were not available in the searched literature, which often describes their activity more qualitatively as "potent antitumor agents."
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Both benzosuberone and tetralone derivatives have been explored as potential solutions.
Benzosuberone Derivatives: A variety of novel benzosuberone derivatives incorporating moieties like thiophene, thiadiazole, pyrazole, and thiazole have been synthesized and screened for their antimicrobial activities.[6][7] These compounds have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] Some benzosuberone-dithiazole derivatives have exhibited particularly promising anti-tubercular activity against both sensitive and resistant strains of M. tuberculosis.[5]
Tetralone Derivatives: The tetralone scaffold has also been used to develop compounds with antibacterial and antifungal properties.[1][8]
The table below presents the Minimum Inhibitory Concentration (MIC) for several benzosuberone derivatives against selected pathogens.
| Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) | |||||
| Compound Class | Derivative | E. coli | B. subtilis | C. albicans | A. niger |
| Benzosuberone | 5a | Strong Inhibition | Moderate | Moderate | High |
| Benzosuberone | 9c | Strong Inhibition | Moderate | Strong | High |
| Benzosuberone | 19b | Strong Inhibition | Moderate | Strong | Moderate |
| Benzosuberone | 22a | Moderate | Strong | Strong | High |
| Benzosuberone | 25b | 50 | 75 | 50 | 100 |
| Reference Drug | Streptomycin | - | - | - | - |
| Reference Drug | Neomycin | - | - | - | - |
Central Nervous System (CNS) Activity
Derivatives of both scaffolds have been extensively investigated for their effects on the central nervous system, particularly as antidepressants and as potential treatments for neurodegenerative disorders like Alzheimer's disease.[2][8]
Tetralone Derivatives: The tetralone scaffold is a cornerstone in CNS drug discovery. It is a key precursor for the widely used antidepressant Sertraline.[1] Furthermore, tetralone derivatives have been explored as potent and selective inhibitors of monoamine oxidase (MAO), enzymes critical in the metabolism of neurotransmitters and targets for treating depression and Parkinson's disease.[1][9] They are also investigated as acetylcholinesterase (AChE) inhibitors for treating Alzheimer's disease.[8][10]
Benzosuberone Derivatives: The benzosuberone moiety is the central scaffold in tricyclic antidepressant drugs like noxiptiline and amitriptyline.[6] Research has also focused on evaluating benzosuberone derivatives as inhibitors of monoamine oxidase.[11]
The following table summarizes the inhibitory activity (IC50) of selected derivatives against key CNS targets.
| Table 3: Comparative CNS-Target Inhibition (IC50 in µM) | ||||
| Compound Class | Derivative | MAO-A | MAO-B | Reference |
| Tetralone | 1h | 0.036 | 0.0011 | [9] |
| Tetralol | 1p | 0.785 | >100 | [9] |
| Tetralol | 1o | >100 | 0.0075 | [9] |
| Compound Class | Derivative | AChE | BChE | Reference |
| Benzothiazolone | M2 | 40.00 | 1.38 | [12] |
| Benzothiazolone | M13 | 5.03 | 1.21 | [12] |
Note: Benzothiazolone is a related heterocyclic structure, but its evaluation as a cholinesterase inhibitor is relevant to the broader discussion of privileged scaffolds in Alzheimer's research.[12] Direct comparative IC50 data for benzosuberone derivatives was not found in the initial search.
Experimental Protocols & Methodologies
Anticancer Activity (MTT Assay): The in vitro cytotoxicity of synthesized compounds is commonly evaluated using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., tetralone derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified period, typically 48-72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[3]
Antimicrobial Susceptibility Testing (Broth Dilution Method for MIC): The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[6]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Cholinesterase Inhibition Assay (Ellman's Method): The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be measured spectrophotometrically using Ellman's method.[12][13]
-
Reaction Mixture: The assay is performed in a phosphate buffer solution containing the enzyme (AChE or BChE) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Inhibitor Incubation: The test compound (inhibitor) is pre-incubated with the enzyme for a set period (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).
-
Measurement: The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color formation is monitored by measuring the change in absorbance at 412 nm over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. IC50 values are determined from the dose-response curves.[13]
Visualizations
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzosuberone or tetralone derivatives.
Workflow for development of new derivatives.
Simplified Cholinergic Signaling Pathway
This diagram shows a simplified view of the cholinergic synapse and the mechanism of action for cholinesterase inhibitors, a key therapeutic strategy for Alzheimer's disease where tetralone derivatives are active.
Action of AChE inhibitors at the synapse.
Conclusion
Both benzosuberone and tetralone represent highly valuable scaffolds in medicinal chemistry, each offering a distinct foundation for the development of new therapeutic agents.
-
Tetralone derivatives appear more extensively documented in the literature, with a wealth of quantitative data supporting their roles as anticancer, antidepressant (MAO inhibitors), and anti-Alzheimer's (cholinesterase inhibitors) agents.[1][3][8][9] The six-membered saturated ring provides a rigid and well-defined structure that has proven effective for designing potent enzyme inhibitors.
-
Benzosuberone derivatives show significant promise, particularly in the fields of antimicrobial and anticancer therapy.[2][5][6] The greater conformational flexibility of the seven-membered ring may offer advantages for interacting with different biological targets compared to the more rigid tetralone core, though more quantitative comparative data is needed to fully establish its potential across various therapeutic areas.
For researchers and drug development professionals, the choice between these scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. The established success and extensive data available for tetralone make it a reliable starting point for many CNS and oncology projects, while the unique properties of benzosuberone present exciting opportunities for innovation, especially in developing novel anti-infective and antitumor drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. The synthesis and evaluation of benzosuberone derivatives as inhibitors of monoamine oxidase | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 8,9-Dihydro-5H-benzoannulen-7(6H)-one
A Comparative Guide to the Analytical Validation of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one
This guide provides a comparative overview of common analytical techniques for the quantitative analysis and validation of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one, a benzosuberone derivative. The benzosuberone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] Accurate and precise analytical methods are therefore crucial for quality control, stability testing, and pharmacokinetic studies in the drug development process.
This document outlines and compares three principal analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultra-Violet/Diode-Array Detection (HPLC-UV/DAD), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV/DAD, and qNMR for the analysis of aromatic ketones like 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one. These values are based on literature precedents for similar compounds and represent expected performance metrics upon method validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Quantitative NMR (qNMR) |
| Linearity (R²) | ≥ 0.99[6][7][8] | ≥ 0.999[9][10] | ≥ 0.999[11] |
| Accuracy (% Recovery) | 90-110%[7][12] | 98-102%[8][9] | 95-105%[11] |
| Precision (%RSD) | < 15%[12][13] | < 3%[7][10] | < 2%[11] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL[14][15] | ~0.5 ng/mL[10] | ~100 µmol[16] |
| Limit of Quantitation (LOQ) | Low to mid ng/mL[14][15] | ~2 ng/mL[10] | ~500 µmol[16] |
| Specificity | High (Mass fragmentation provides structural information)[13] | Moderate to High (Dependent on chromatographic resolution)[17] | Very High (Structurally specific signals)[18] |
| Throughput | High (amenable to automation)[13] | High (amenable to automation)[19] | Low to Moderate |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and definitive identification based on mass spectra.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) and a capillary column (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness) is used.[13]
-
Sample Preparation: Prepare a stock solution of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution. An internal standard (e.g., a deuterated aromatic compound like fluorene-d10) should be added to all samples and standards for accurate quantification.[13]
-
GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of the analyte and internal standard. A full scan can be used for initial identification.
-
-
Validation Parameters:
-
Linearity: Assessed by analyzing a series of at least five concentrations and performing a linear regression of the peak area ratio (analyte/internal standard) versus concentration.[6]
-
Accuracy: Determined by spike-recovery experiments on a blank matrix.[7]
-
Precision: Evaluated by repeated injections of the same sample (repeatability) and analysis on different days (intermediate precision).[8][12]
-
LOD/LOQ: Estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) of low-concentration standards.[14][15]
-
High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For aromatic ketones, reversed-phase chromatography with UV detection is a common approach.
Methodology:
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.[9][20]
-
Sample Preparation: Prepare a stock solution of the analyte in the mobile phase or a compatible solvent (e.g., acetonitrile) at 1 mg/mL. Prepare calibration standards by serial dilution. Samples should be filtered through a 0.45 µm filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 30°C.[20]
-
Detection: Monitor at a wavelength corresponding to the UV absorbance maximum of the benzosuberone chromophore (e.g., around 254 nm). A DAD allows for the acquisition of the full UV spectrum to confirm peak purity.
-
-
Validation Parameters:
-
Linearity: Assessed by injecting at least five different concentrations and plotting the peak area against the concentration.[9]
-
Accuracy: Determined through recovery studies by spiking a known amount of the analyte into a placebo or blank matrix.[9]
-
Precision: Assessed by calculating the relative standard deviation (%RSD) of multiple preparations and injections.[10]
-
LOD/LOQ: Determined by injecting serially diluted solutions and calculating the signal-to-noise ratio.[10][21]
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a specific amount of the sample and a certified internal standard (calibrant) of known purity (e.g., maleic acid, dimethyl sulfone) into a vial.[22] Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial to ensure full relaxation of all protons.[22]
-
Pulse Angle: Use a 90° pulse.
-
Decoupling: Inverse-gated decoupling should be used for ¹³C qNMR to suppress the Nuclear Overhauser Effect (NOE).[22]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
The concentration or purity of the analyte is calculated using the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the analyte and the standard.[22]
-
-
Validation Parameters:
-
Linearity: Confirmed by preparing samples with varying ratios of analyte to internal standard.
-
Accuracy: Assessed by analyzing a sample of known, certified purity.
-
Precision: Determined by preparing and analyzing multiple samples of the same concentration.
-
Specificity: Inherent to the technique, as signals are specific to the molecular structure.[18]
-
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the analysis of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one.
References
- 1. echemi.com [echemi.com]
- 2. Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. environics.com [environics.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tdi-bi.com [tdi-bi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. epa.gov [epa.gov]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. auroraprosci.com [auroraprosci.com]
- 21. Sensitivity of a UV coupled to an HPLC - Chromatography Forum [chromforum.org]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of the Biological Activity of Benzosuberone Isomers as Potent Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of various benzosuberone isomers, supported by experimental data. Benzosuberone derivatives have emerged as a promising class of compounds in cancer therapeutics, primarily through their potent inhibition of tubulin polymerization.
This guide will delve into the structure-activity relationships of positional isomers of benzosuberone, presenting quantitative data on their efficacy as tubulin polymerization inhibitors and their cytotoxicity against various cancer cell lines. Detailed experimental protocols for the key assays are provided, along with a visualization of the underlying signaling pathway.
Unveiling the Anticancer Potential of Benzosuberone Isomers
Benzosuberone and its derivatives are synthetic compounds that have garnered significant attention for their wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and notably, antitumor properties.[1][2] Their anticancer effects are largely attributed to their ability to interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.
Specifically, many biologically active benzosuberone derivatives function as inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][3] This interaction disrupts the formation of microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequently inducing apoptosis (programmed cell death). This mechanism of action makes them potent antimitotic agents and, in some cases, effective vascular disrupting agents (VDAs) that can selectively target and destroy the blood vessels supplying tumors.[2][4]
While a broad range of benzosuberone analogues have been synthesized and evaluated, this guide will focus on comparing isomers to elucidate how substituent placement on the benzosuberone scaffold influences biological activity.
Comparative Biological Activity of Benzosuberone Positional Isomers
The following tables summarize the in vitro biological activity of various positional isomers of benzosuberone derivatives from published studies. The primary endpoints for comparison are the inhibition of tubulin polymerization (IC50) and the growth inhibition of cancer cell lines (GI50).
Table 1: Inhibition of Tubulin Polymerization by Benzosuberone Isomers
| Compound ID | Substituent at C-6 | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| Analogue 1 | -NH2 | 1.2 | [1] |
| Analogue 2 | -NO2 | 2.5 | [1] |
| KGP18 | -OH | ~1.0 - 2.0 | [1][4] |
| Analogue 3 (Fluoro-derivate of KGP18) | -OH (with F at C-1) | ~1.0 | [4] |
| Analogue 4 (Chloro-derivate of KGP18) | -OH (with Cl at C-1) | ~1.0 | [4] |
Table 2: Cytotoxicity (GI50) of Benzosuberone Isomers Against Human Cancer Cell Lines
| Compound ID | Substituent at C-6 | NCI-H460 (Lung Cancer) GI50 | DU-145 (Prostate Cancer) GI50 | SK-OV-3 (Ovarian Cancer) GI50 | Reference |
| Analogue 1 | -NH2 | 0.009 µM | 0.012 µM | 32.9 pM | [1] |
| KGP18 | -OH | 5.47 nM | Not Reported | Not Reported | [4] |
| Analogue 3 (Fluoro-derivate of KGP18) | -OH (with F at C-1) | 5.47 nM | Not Reported | Not Reported | [4] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
From the data, it is evident that the nature and position of substituents on the benzosuberone ring significantly impact biological activity. For instance, the 6-amino analogue (Analogue 1) demonstrates potent inhibition of tubulin polymerization and remarkable picomolar cytotoxicity against the SK-OV-3 ovarian cancer cell line.[1] The substitution pattern on the fused aryl ring, as seen with the fluoro and chloro derivatives of KGP18, also plays a crucial role in maintaining high potency.[4]
While extensive research has been conducted on positional isomers, a notable gap exists in the literature regarding the comparative biological activity of enantiomers of specific benzosuberone derivatives. The stereochemistry of a molecule can significantly influence its interaction with biological targets, and thus, the evaluation of enantiopure benzosuberenes would be a valuable area for future research.
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the signaling pathway affected by benzosuberone inhibitors of tubulin polymerization and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of benzosuberone isomers as tubulin polymerization inhibitors.
Caption: Experimental workflow for evaluating benzosuberone isomers.
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well microplates (half-area, clear bottom)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Reaction Mix: On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Compound Preparation: Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Assay Setup: Add 10 µL of the diluted test compound or control to the appropriate wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: To each well, add 90 µL of the ice-cold tubulin reaction mix.
-
Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The IC50 value (the concentration of inhibitor that reduces the rate of polymerization by 50%) can be calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., NCI-H460, DU-145, SK-OV-3)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The GI50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves by subtracting the background absorbance and normalizing the results to the vehicle-treated control cells.
References
- 1. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzosuberene Analogues and Combretastatin A-4: Efficacy as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two potent classes of anticancer agents: benzosuberene analogues and combretastatin A-4. Both compound families target the colchicine binding site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest, and ultimately, apoptosis. This analysis is supported by experimental data to aid in research and development decisions.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Both benzosuberene analogues and combretastatin A-4 exert their primary anticancer effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on the β-subunit of tubulin heterodimers, these compounds prevent the polymerization of tubulin into microtubules.[1] This disruption leads to a cascade of cellular events, including:
-
Mitotic Arrest: Inhibition of microtubule formation prevents the assembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and activation of caspases.
-
Vascular Disruption: In the context of tumors, both classes of compounds have demonstrated capabilities as Vascular Disrupting Agents (VDAs). They selectively target the tumor vasculature, causing a rapid collapse of established tumor blood vessels and leading to extensive tumor necrosis.[2][3] This effect is attributed to the disruption of the endothelial cell cytoskeleton.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro efficacy of representative benzosuberene analogues and combretastatin A-4 against various cancer cell lines and their ability to inhibit tubulin polymerization.
Table 1: Cytotoxicity (GI₅₀/IC₅₀) in Human Cancer Cell Lines
| Compound/Analogue | Cell Line | Cancer Type | GI₅₀/IC₅₀ (nM) | Reference |
| Benzosuberene Analogue (KGP18) | NCI-H460 | Non-small cell lung | 5.47 | [4] |
| DU-145 | Prostate | Not Specified | [1] | |
| SK-OV-3 | Ovarian | 0.033 | [1] | |
| Benzosuberene Analogue (KGP156) | NCI-H460 | Non-small cell lung | Not Specified | [4] |
| DU-145 | Prostate | Not Specified | [1] | |
| SK-OV-3 | Ovarian | Not Specified | [1] | |
| Combretastatin A-4 (CA-4) | NCI-H460 | Non-small cell lung | Not Specified | [1] |
| DU-145 | Prostate | Not Specified | [1] | |
| SK-OV-3 | Ovarian | Not Specified | [1] | |
| TPC1 | Thyroid | ~2000 (IC₅₀) | [1] | |
| AGS | Gastric | Not Specified | [5] | |
| MCF-7 | Breast | Not Specified | [6][7] | |
| MDA-MB231 | Breast | Not Specified | [6][7] | |
| MDA-MB453 | Breast | Not Specified | [6][7] |
Note: GI₅₀ refers to the concentration for 50% growth inhibition, while IC₅₀ is the concentration for 50% inhibition of a specific activity. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 2: Inhibition of Tubulin Polymerization (IC₅₀)
| Compound/Analogue | IC₅₀ (µM) | Reference |
| Benzosuberene Analogue (KGP18) | ~1.0 | [4] |
| Benzosuberene Analogue (KGP156) | Low micromolar | [4] |
| Fluorobenzosuberene Analogue | 0.89 | [4] |
| Combretastatin A-4 (CA-4) | Not Specified | [1] |
Signaling Pathways
The inhibition of tubulin polymerization by benzosuberene analogues and combretastatin A-4 triggers downstream signaling cascades that culminate in apoptosis. For combretastatin A-4, modulation of the PI3K/Akt and MAPK/ERK pathways has been reported.[1][5][6][7][8] These pathways are critical regulators of cell survival, proliferation, and apoptosis. Disruption of microtubule dynamics can lead to the inactivation of pro-survival signals and the activation of pro-apoptotic pathways.
Caption: Generalized signaling pathway for benzosuberene analogues and combretastatin A-4.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzosuberene analogues or combretastatin A-4) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Tubulin Polymerization Assay
This assay measures the ability of the compounds to inhibit the in vitro assembly of microtubules.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add different concentrations of the test compounds or a vehicle control to the reaction mixture.
-
Initiate Polymerization: Initiate tubulin polymerization by raising the temperature (e.g., to 37°C).
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence intensity is proportional to the amount of polymerized tubulin.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
References
- 1. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Disrupting Agent Drug Classes Differ in Effects on the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular disrupting agents | amdbook.org [amdbook.org]
- 4. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A4-induced differential cytotoxicity and reduced metastatic ability by inhibition of AKT function in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 MAPK, but not ERK1/2, is critically involved in the cytotoxicity of the novel vascular disrupting agent combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Benzosuberone-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and selectivity of benzosuberone-based enzyme inhibitors. By presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the therapeutic potential and off-target effects of this promising class of compounds.
The benzosuberone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various enzyme inhibitors with potential applications in oncology and neurodegenerative diseases. While these compounds have demonstrated significant potency against their primary targets, a comprehensive understanding of their cross-reactivity is crucial for predicting potential side effects and optimizing therapeutic indices. This guide summarizes key findings from cross-reactivity studies, focusing on inhibitors of tubulin polymerization and cholinesterases.
Data Presentation: A Comparative Look at Inhibitory Potency
The following tables summarize the inhibitory activities of various benzosuberone derivatives against their primary targets and other enzymes. The data, presented as IC50 values, has been collated from multiple studies to provide a comparative overview.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzosuberone Analogues as Tubulin Polymerization Inhibitors | ||||
| KGP18 | Tubulin | ~1.0 | Combretastatin A-4 (CA4) | ~1.0 |
| Amine Analog of KGP18 | Tubulin | 1.2 | CA4 | 1.2 |
| Nitro Analog of KGP18 | Tubulin | 2.5 | CA4 | 1.2 |
| Benzosuberone Analogues as Cholinesterase Inhibitors | ||||
| Donepezil Analog (13e) | Acetylcholinesterase (AChE) | 0.0057 | Physostigmine | - |
| Donepezil Analog (13e) | Butyrylcholinesterase (BChE) | >7.125 | Physostigmine | - |
Table 1: Comparative inhibitory activities of selected benzosuberone-based compounds against their primary enzyme targets. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for the key enzymatic assays used to evaluate the inhibitory potential of benzosuberone-based compounds.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterases.[1][2][3][4]
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Test compounds (benzosuberone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI or BTCI solution in deionized water.
-
Prepare the enzyme solution in phosphate buffer to the desired concentration.
-
-
Assay in 96-well plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the enzyme solution.
-
Add 10 µL of the test compound solution at various concentrations (or solvent for control).
-
Add 10 µL of the DTNB solution.
-
Pre-incubate the mixture for 10 minutes at 25°C.
-
-
Initiation of Reaction:
-
Add 10 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the change in light scattering.[5][6][7][8]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (benzosuberone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Half-area 96-well plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Resuspend the tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v).
-
-
Assay in 96-well plate:
-
Add the test compound at various concentrations to the wells.
-
Add the tubulin solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for at least 60 minutes.
-
-
Data Analysis:
-
The increase in absorbance over time indicates the rate of tubulin polymerization.
-
The percentage of inhibition is calculated by comparing the polymerization rate in the presence of the inhibitor to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of benzosuberone-based enzyme inhibitors.
References
- 1. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 2. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of Benzosuberone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anticancer performance of benzosuberone-based agents, a promising class of compounds targeting cancer. By summarizing key experimental data, detailing methodologies, and visualizing complex biological processes, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction
Benzosuberone and its derivatives have emerged as a significant scaffold in the development of novel anticancer therapeutics. These compounds, inspired by natural products like colchicine and combretastatin A-4, primarily function as inhibitors of tubulin polymerization.[1][2] This mechanism disrupts the formation of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis. Furthermore, many benzosuberone analogues exhibit potent vascular disrupting agent (VDA) activity, selectively targeting and collapsing the blood vessels that supply tumors, leading to extensive tumor necrosis.[3][4] This dual mechanism of action—direct cytotoxicity to cancer cells and disruption of tumor vasculature—makes them particularly compelling candidates for further development. This guide will delve into the comparative in vitro and in vivo activities of key benzosuberone derivatives, providing a clear overview of their therapeutic potential.
In Vitro Anticancer Activity
The in vitro cytotoxicity of benzosuberone derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are key metrics to quantify their potency. Lower values indicate greater efficacy in inhibiting cancer cell growth.
Table 1: In Vitro Cytotoxicity of Benzosuberone Derivatives (IC50/GI50 in µM)
| Compound | Cancer Cell Line | Cell Type | IC50/GI50 (µM) | Reference |
| KGP18 | NCI-H460 | Non-Small Cell Lung | 0.00547 (GI50) | [5] |
| SK-OV-3 | Ovarian | 0.0432 (GI50) | [2] | |
| DU-145 | Prostate | Not specified | [2] | |
| KGP156 (amino congener of KGP18) | SK-OV-3 | Ovarian | 0.033 (GI50) | [2] |
| Fluoro-benzosuberone analogue (37) | NCI-H460 | Non-Small Cell Lung | 0.00547 (GI50) | [5] |
| Benzosuberone/2,4-thiazolidinone hybrid (IV) | MDA-MB-231 | Breast Adenocarcinoma | 13.39 ± 0.04 | [6] |
| MCF-7 | Breast Adenocarcinoma | 1.91 ± 0.03 | [6] | |
| Benzosuberone-coumarin hybrid (5a) | A549 | Alveolar Adenocarcinoma | 3.35 | [7] |
| HeLa | Cervical Cancer | Not specified | [7] | |
| MCF-7 | Breast Adenocarcinoma | Not specified | [7] | |
| MDA-MB-231 | Breast Adenocarcinoma | 16.79 | [7] | |
| Benzosuberone-coumarin hybrid (5c) | HeLa | Cervical Cancer | 6.72 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | 4.87 | [7] |
In Vivo Anticancer Activity
The in vivo efficacy of benzosuberone derivatives is a critical determinant of their clinical potential. These studies are typically conducted in animal models, such as mice bearing human tumor xenografts, to assess the agent's ability to inhibit tumor growth in a living system.
Table 2: In Vivo Efficacy of Benzosuberone Derivatives
| Compound | Tumor Model | Animal Model | Dosing | Key Findings | Reference |
| KGP265 (prodrug of KGP18) | MDA-MB-231 (human breast) | Mice | 7.5 mg/kg, IP, twice weekly | Significant tumor growth delay; >90% vascular shutdown within 2 hours. | |
| 4T1 (mouse breast) | Mice | 7.5 mg/kg, IP, twice weekly | Significant tumor growth delay; >90% vascular shutdown within 2 hours. | ||
| RENCA (mouse kidney) | Mice | 7.5 mg/kg, IP | >90% vascular shutdown within 2 hours. | ||
| KGP265 in combination with Carboplatin | MDA-MB-231 (human breast) | Mice | Not specified | Significantly greater tumor growth delay than carboplatin alone. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The benzosuberone derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 values are determined by plotting the cell viability against the compound concentration.
In Vivo Human Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anticancer activity of benzosuberone derivatives in a mouse xenograft model.[8][9][10][11]
-
Cell Preparation: Human cancer cells (e.g., MDA-MB-231) are cultured in vitro, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once the tumors reach the desired size, the mice are randomized into control and treatment groups. The benzosuberone compound (or its prodrug form for better solubility) is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight is also monitored as an indicator of toxicity.
-
Histological Analysis: At the end of the study, tumors may be excised for histological analysis to assess parameters like necrosis and apoptosis.
Visualizing the Mechanisms and Processes
Signaling Pathway of Benzosuberone-Induced Vascular Disruption
The following diagram illustrates the proposed signaling cascade initiated by the benzosuberone prodrug KGP265, leading to the disruption of tumor vasculature.
Caption: Signaling pathway of KGP265-induced vascular disruption.
General Experimental Workflow
This diagram outlines the typical workflow for evaluating the anticancer activity of benzosuberone derivatives, from in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for anticancer drug evaluation.
Logical Comparison: In Vitro vs. In Vivo Activity
This diagram illustrates the logical relationship and progression from in vitro findings to in vivo outcomes for benzosuberone anticancer agents.
Caption: Logical relationship between in vitro and in vivo results.
Conclusion
Benzosuberone derivatives represent a highly promising class of anticancer agents with a potent dual mechanism of action. The in vitro data consistently demonstrate high cytotoxicity against a variety of cancer cell lines, with some compounds exhibiting picomolar to nanomolar efficacy.[2][5] These findings are strongly supported by in vivo studies, where lead compounds like KGP265 have shown significant tumor growth inhibition and profound vascular disrupting effects at well-tolerated doses. The detailed understanding of their mechanism of action, particularly the inhibition of tubulin polymerization leading to vascular collapse via the RhoA/ROCK signaling pathway, provides a solid foundation for rational drug design and further optimization. The comparative data presented in this guide underscore the therapeutic potential of benzosuberone-based compounds and highlight the most promising candidates for continued preclinical and future clinical development.
References
- 1. media.sciltp.com [media.sciltp.com]
- 2. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. LLC cells tumor xenograft model [protocols.io]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Benzosuberone Synthesis: Established Methods vs. Novel Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is a critical aspect of accelerating discovery. Benzosuberone, a key structural motif in a variety of biologically active compounds, has traditionally been synthesized through well-established methods. However, recent advancements in synthetic chemistry have introduced novel routes that promise improved efficiency and milder reaction conditions. This guide provides an objective comparison of established and new methods for benzosuberone synthesis, supported by available experimental data.
At a Glance: Comparing Synthesis Routes
The selection of a synthetic route for benzosuberone is often a trade-off between yield, reaction conditions, and the availability of starting materials and catalysts. Below is a summary of key quantitative data for established and novel synthesis methods.
| Metric | Established Method: Intramolecular Friedel-Crafts Acylation | Novel Route 1: Palladium-Catalyzed Aerobic Dehydrogenation | Novel Route 2: Photoredox-Catalyzed Ring Expansion |
| Reaction Yield | 63-95% (Varies with reagent and substrate) | Good to Excellent (Specific yields vary with substrate) | Up to 86% |
| Reaction Time | 2 - 4 hours | 24 hours | Not explicitly stated |
| Reaction Temperature | 80°C - 120°C | 100°C | Room Temperature |
| Key Reagents/Catalysts | Polyphosphoric Acid (PPA) or Eaton's Reagent | Pd(OAc)₂, Ligand (e.g., 4,5-diazafluorenone), O₂ (Air) | Organic Photoredox Catalyst (e.g., 4CzIPN), Light Source |
| Starting Materials | 4-Arylbutanoic acid derivatives | Substituted 6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one | Styrenyl cyclopropanols |
| Key Advantages | Well-established, high yields in some cases | Milder conditions, uses air as an oxidant | Metal-free, very mild conditions (room temp) |
| Key Disadvantages | Harsh acidic conditions, high temperatures | Requires palladium catalyst and specific ligands | Requires specialized photochemical equipment |
Established Method: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives is a long-standing and reliable method for the synthesis of the benzosuberone core. This reaction is typically promoted by strong acids that facilitate the cyclization of the aromatic ring onto the carboxylic acid moiety.
Experimental Protocol: Using Polyphosphoric Acid (PPA)
-
Preparation: A mixture of 4-phenylheptanedioic acid and polyphosphoric acid (PPA) is prepared in a round-bottom flask equipped with a mechanical stirrer and a heating mantle.
-
Reaction: The mixture is heated to approximately 100-120°C with vigorous stirring for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired benzosuberone derivative.
Experimental Protocol: Using Eaton's Reagent
-
Preparation: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is placed in a reaction vessel under an inert atmosphere.
-
Reaction: The starting carboxylic acid is added portion-wise to the Eaton's reagent at room temperature. The reaction mixture is then heated to around 80°C and stirred for 2-3 hours.
-
Work-up: The reaction is cooled to room temperature and quenched by carefully pouring it into a mixture of ice and a saturated solution of sodium bicarbonate.
-
Purification: The product is extracted with a suitable organic solvent. The organic layers are combined, washed, dried, and concentrated. Purification is typically achieved through column chromatography.
Novel Route 1: Palladium-Catalyzed Aerobic Dehydrogenation
A more recent approach to benzosuberone synthesis involves the palladium-catalyzed aerobic dehydrogenation of a pre-formed seven-membered ring. This method offers the advantage of utilizing molecular oxygen from the air as the terminal oxidant, making it a more environmentally benign process.
Experimental Protocol
-
Catalyst Preparation: In a reaction tube, palladium(II) acetate (Pd(OAc)₂) and a suitable ligand (e.g., 4,5-diazafluorenone) are dissolved in a solvent such as toluene.
-
Reaction Mixture: The starting material, a substituted 6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one, is added to the catalyst solution.
-
Reaction Conditions: The reaction vessel is sealed and heated to approximately 100°C under an atmosphere of air or oxygen for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to afford the benzosuberone product.[2]
Novel Route 2: Photoredox-Catalyzed Ring Expansion
Leveraging the power of visible light photoredox catalysis, a metal-free ring expansion of styrenyl cyclopropanols has been developed to synthesize benzosuberone derivatives. This method is notable for its exceptionally mild reaction conditions.[3][4][5]
Experimental Protocol
-
Reaction Setup: In a vial, the starting styrenyl cyclopropanol, an organic photoredox catalyst (e.g., 4CzIPN), and a suitable solvent (e.g., acetonitrile) are combined.
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Irradiation: The vial is sealed and placed in front of a visible light source (e.g., a blue LED lamp) and stirred at room temperature. The reaction progress is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to isolate the benzosuberone product.[3]
Visualizing the Synthetic Workflows
To better illustrate the distinct processes of these synthetic routes, the following diagrams outline the key steps involved in each method.
Caption: Workflow for Intramolecular Friedel-Crafts Acylation.
Caption: Workflow for Palladium-Catalyzed Aerobic Dehydrogenation.
Caption: Workflow for Photoredox-Catalyzed Ring Expansion.
Conclusion
The traditional Intramolecular Friedel-Crafts acylation remains a viable and high-yielding method for benzosuberone synthesis, though it often requires harsh conditions. The newer palladium-catalyzed and photoredox-catalyzed routes offer significant advantages in terms of milder reaction conditions and, in the case of the latter, a metal-free approach. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including substrate compatibility, scalability, and the availability of specialized equipment. As synthetic methodologies continue to evolve, these novel approaches provide valuable tools for the efficient and sustainable production of important chemical building blocks like benzosuberone.
References
- 1. A Green, Expeditious, One-Pot Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones Using a Mixture of Phosphorus Pentoxide-Methanesulfonic Acid at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic photoredox catalyzed ring expansion of cyclic alcohols - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis of Benzo-Fused Cyclic Ketones via Metal-Free Ring Expansion of Cyclopropanols Enabled by Proton-Coupled Electron Transfer [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzosuberone synthesis [organic-chemistry.org]
A Head-to-Head Comparison of Benzosuberone and Indole-Based Tubulin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzosuberone and indole-based tubulin inhibitors, supported by experimental data. This document delves into their mechanisms of action, cytotoxic profiles, and the experimental protocols used for their evaluation.
Tubulin inhibitors represent a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubule formation and leading to cell cycle arrest and apoptosis.[1][2] Among the diverse classes of these agents, benzosuberones and indole-based compounds have emerged as promising scaffolds for the development of novel anticancer therapeutics. Both classes of compounds are known to interact with the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[3][4][5] This guide offers a comparative analysis of their performance based on available preclinical data.
Mechanism of Action: Targeting the Colchicine Binding Site
Both benzosuberone and many indole-based tubulin inhibitors exert their primary anticancer effects by binding to the colchicine site on the β-subunit of tubulin.[3][4] This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[5][6]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the reported in vitro activities of representative benzosuberone and indole-based tubulin inhibitors. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Tubulin Polymerization Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of tubulin polymerization in cell-free assays. Lower values indicate greater potency.
| Compound Class | Compound | IC50 (µM) | Source |
| Benzosuberone | KGP18 | ~1.0 | [7][8] |
| Fluoro-benzosuberene analogue 37 | ~1.0 | [7] | |
| Indole-based | D-24851 (Indibulin) | - | - |
| E7010 (ABT-751) | - | [1] | |
| Compound 5m | 0.37 ± 0.07 | [3] | |
| Compound 10k | 2.68 ± 0.15 | [3] | |
| Compound 21 | 0.15 ± 0.07 | [3] | |
| Compound 32b | 2.09 | [3] | |
| Plinabulin | 2.4 | [9] |
Data for D-24851 and E7010 tubulin polymerization IC50 were not explicitly found in the provided search results, though their inhibitory activity is well-established.
Cytotoxicity in Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (GI50 or IC50) values for the cytotoxic effects of the inhibitors against various human cancer cell lines. Lower values indicate greater cytotoxicity.
| Compound Class | Compound | Cell Line | GI50/IC50 (µM) | Source |
| Benzosuberone | KGP18 | NCI-H460 (Lung) | 0.00547 | [7] |
| KGP18 | SK-OV-3 (Ovarian) | - | - | |
| KGP18 | DU-145 (Prostate) | - | - | |
| Fluoro-benzosuberene analogue 37 | NCI-H460 (Lung) | 0.00547 | [7] | |
| Indole-based | D-24851 (Indibulin) | SKOV3 (Ovarian) | - | [6] |
| D-24851 (Indibulin) | U87 (Glioblastoma) | - | [6] | |
| D-24851 (Indibulin) | ASPC-1 (Pancreatic) | - | [6] | |
| E7010 (ABT-751) | 26 Human Tumor Cell Lines | 0.06 - 0.8 (µg/mL) | [1] | |
| Compound 5f | 4 Cancer Cell Lines | 0.11 - 1.4 | [3] | |
| Compound 5m | 4 Cancer Cell Lines | 0.11 - 1.4 | [3] | |
| Compound 10k | 4 Human Cancer Cells | 0.003 - 0.009 | [3] | |
| Compound 21 | Several Human Cancer Cells | 0.022 - 0.056 | [3] |
Specific GI50/IC50 values for KGP18 against SK-OV-3 and DU-145, and for D-24851 against the listed cell lines were not available in the provided search results, although their potent cytotoxicity is noted.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of tubulin inhibitors. The following are generalized protocols for key in vitro assays based on established methods.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system.
Protocol:
-
Preparation: Reconstitute purified tubulin (e.g., from porcine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[10]
-
Compound Addition: Add serial dilutions of the test compounds, along with positive (e.g., colchicine) and negative (vehicle) controls, to a 96-well plate.[11]
-
Initiation: Initiate the polymerization reaction by adding the tubulin solution to the wells and immediately transferring the plate to a microplate reader pre-warmed to 37°C.[12][13]
-
Measurement: Monitor the increase in fluorescence or absorbance at 340 nm over time.[11][12]
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.[13]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[14]
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[16]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value from the dose-response curve.[17]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at various concentrations for a defined period (e.g., 24 hours).[15]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol to permeabilize the cell membranes.[18][19]
-
DNA Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to remove RNA.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Conclusion
Both benzosuberone and indole-based tubulin inhibitors represent promising classes of anticancer agents that effectively target microtubule dynamics by binding to the colchicine site. The available data suggests that both scaffolds can yield compounds with potent tubulin polymerization inhibitory activity and high cytotoxicity against a range of cancer cell lines, with some indole-based compounds demonstrating activity in the low nanomolar range.
The choice between these two classes for further drug development would depend on a multitude of factors including their pharmacokinetic profiles, in vivo efficacy, toxicity, and the potential for overcoming drug resistance. The experimental protocols provided in this guide serve as a foundation for the continued investigation and head-to-head comparison of these and other novel tubulin inhibitors. Further research with standardized assays and a broader panel of cancer models will be crucial for a more definitive comparative assessment.
References
- 1. Mechanism of action of E7010, an orally active sulfonamide antitumor agent: inhibition of mitosis by binding to the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. D-24851, a novel synthetic microtubule inhibitor, exerts curative antitumoral activity in vivo, shows efficacy toward multidrug-resistant tumor cells, and lacks neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. mdpi.com [mdpi.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Benzosuberone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of benzosuberone derivatives as inhibitors of tubulin polymerization, benchmarking them against other known microtubule-targeting agents. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key validation assays.
Core Mechanism of Action: Tubulin Polymerization Inhibition
Benzosuberone derivatives have emerged as a promising class of small molecules that exert their primary anticancer effect by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2] This mechanism is shared with other successful anticancer agents, such as colchicine and the combretastatins. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule formation during mitosis leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3][4]
Comparative Performance Analysis
The efficacy of benzosuberone derivatives has been evaluated through various in vitro assays, with key metrics being the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the half-maximal growth inhibition (GI50) against various cancer cell lines.
Inhibition of Tubulin Polymerization
The following table summarizes the IC50 values for the inhibition of tubulin polymerization by selected benzosuberone derivatives and other well-established tubulin inhibitors. Lower IC50 values indicate greater potency.
| Compound Class | Compound | Tubulin Polymerization IC50 (µM) | Reference |
| Benzosuberone Derivatives | KGP18 | ~1 | [1] |
| Amino-benzosuberone 3 | 1.2 | [2] | |
| Compound 29 | 1.0 | [1] | |
| Compound 62 | 1.2 | [1] | |
| Compound 72 | 0.70 | [1] | |
| Combretastatins | Combretastatin A-4 (CA4) | 0.88 - 2.1 | [5] |
| Colchicine | Colchicine | 1.6 - 10.6 | [5] |
| Vinca Alkaloids | Vinblastine | 0.54 - 1.2 | [5] |
Cytotoxicity Against Human Cancer Cell Lines
The tables below present the GI50 values for various benzosuberone derivatives against a panel of human cancer cell lines, providing a comparative view of their cytotoxic potential.
Table 2.1: Cytotoxicity (GI50, µM) Against Ovarian (SK-OV-3), Prostate (DU-145), and Non-Small Cell Lung (NCI-H460) Cancer Cell Lines
| Compound | SK-OV-3 | DU-145 | NCI-H460 | Reference |
| Benzosuberone Derivatives | ||||
| KGP18 | Data not available | Data not available | Data not available | |
| Amino-benzosuberone 3 | 0.0000329 | <0.01 | <0.01 | [2] |
| Compound 29 | 0.0516 | 0.0305 | 0.0271 | [1] |
| Compound 62 | 0.0432 | 0.0391 | 0.0215 | [1] |
| Reference Compounds | ||||
| Combretastatin A-4 (CA4) | 0.003 | 0.002 | 0.002 | [2] |
| Colchicine | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (benzosuberone derivatives and controls) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin reaction mixture on ice containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter. The final tubulin concentration should be between 1-2 mg/mL.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel for polymerization enhancement, or a known inhibitor like colchicine).
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used (for DAPI, typically ~360 nm excitation and ~450 nm emission).
-
Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization (the slope of the linear phase) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Colchicine Binding Assay (Competitive Displacement)
This assay determines the ability of a test compound to compete with radiolabeled colchicine for its binding site on tubulin.
Materials:
-
Purified tubulin
-
[³H]Colchicine
-
Test compounds
-
Assay buffer (e.g., 10 mM phosphate buffer with 10 mM MgCl₂, pH 7.0)
-
DEAE-cellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Incubate purified tubulin (typically 1-5 µM) with a fixed concentration of [³H]colchicine (e.g., 5 µM) in the assay buffer.
-
Add varying concentrations of the test compound to the incubation mixture.
-
Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separate the protein-bound [³H]colchicine from the unbound ligand by rapid filtration through DEAE-cellulose filter paper. The negatively charged tubulin binds to the positively charged filter, while the unbound colchicine passes through.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The percentage of inhibition of [³H]colchicine binding is calculated for each concentration of the test compound, and the IC50 value is determined from the resulting dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., NCI-H460, DU-145, SK-OV-3)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the molecular pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of benzosuberone derivatives.
Caption: Experimental workflow for validating benzosuberone derivatives.
Conclusion
The experimental data strongly support the mechanism of action of benzosuberone derivatives as potent inhibitors of tubulin polymerization that bind to the colchicine site. Several analogs demonstrate comparable or superior activity to established anticancer agents like combretastatin A-4 in both tubulin inhibition and cytotoxicity assays. Their efficacy against a range of cancer cell lines, including those known to be resistant to other chemotherapeutics, highlights their potential as lead compounds for the development of new anticancer drugs. Further in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 8,9-Dihydro-5H-benzoannulen-7(6H)-one: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one based on general laboratory safety principles and information available for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, it is crucial to treat this chemical as hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Researchers and laboratory personnel handling 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one must prioritize safety and adhere to all applicable regulations for chemical waste management. The following procedures are designed to provide essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazard assessment of similar compounds like Dibenzosuberone and 1-Benzosuberone, which are known to cause skin and eye irritation and may be harmful by inhalation, ingestion, or skin absorption, the following PPE is mandatory[2][3]:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
This protocol outlines the disposal procedure for solid 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one waste, including unused or expired product and any material used to clean up spills, in a dedicated, properly labeled hazardous waste container.[1][4]
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5]
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, weigh boats, and absorbent pads that have come into contact with the compound should be placed in the same solid hazardous waste container.[1]
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. The resulting solvent rinse should be collected as hazardous liquid waste.
-
2. Waste Container Labeling:
Proper labeling is critical for safe disposal. Your hazardous waste container label should include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one".
-
The CAS Number: 37949-03-4.[6]
-
An indication of the hazards (e.g., "Irritant," "Potentially Toxic").
-
The accumulation start date (the date the first piece of waste was placed in the container).
-
Your name, laboratory room number, and contact information.
3. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.[2]
-
Do not store incompatible chemicals together.[5]
4. Arranging for Disposal:
-
Once the waste container is full or you have no further use for it, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 37949-03-4 | [6] |
| Molecular Formula | C11H12O | [6][7] |
| Molecular Weight | 160.21 g/mol | [6][7] |
| Physical State | Solid | [2] |
Experimental Protocols
Decontamination of Non-Disposable Glassware:
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove any visible residue of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one.
-
Collect Rinse: Collect all solvent rinses in a designated hazardous liquid waste container labeled "Halogen-free Organic Solvent Waste."
-
Washing: After decontamination, the glassware can be washed with soap and water.
Visualizations
Caption: Workflow for the proper disposal of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one.
Caption: Logical relationships between the chemical, its potential hazards, and required safety measures.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. 1-Benzosuberone(826-73-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. ptb.de [ptb.de]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one | C11H12O | CID 12234485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Personal protective equipment for handling 8,9-Dihydro-5H-benzoannulen-7(6H)-one
Essential Safety and Handling Guide for 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 8,9-Dihydro-5H-benzoannulen-7(6H)-one (CAS No: 37949-03-4). Adherence to these guidelines is critical to ensure personal safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data for this compound and structurally similar chemicals, 8,9-Dihydro-5H-benzoannulen-7(6H)-one is classified as a hazardous substance. The GHS07 pictogram is associated with this chemical, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact which may cause irritation.[1][2] |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Avoid breathing dust or vapors, which may cause respiratory irritation.[1] |
Operational and Disposal Plans
Proper handling and disposal are crucial to minimize risks and environmental impact.
Standard Operating Procedure (SOP) for Handling:
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, appropriate glassware).
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
-
Handling:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust.
-
Use appropriate tools to handle the material, avoiding direct contact.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend storage in a freezer under -20°C.
-
Disposal Plan:
-
Dispose of waste in a designated, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure.
Table 2: Emergency Response Protocol
| Exposure Type | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Visual Guides
Standard Operating Procedure Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
